(R)-2-m-Tolyl-propionic acid
Descripción
BenchChem offers high-quality (R)-2-m-Tolyl-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-m-Tolyl-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBVWNCAANKGU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
(R)-2-m-Tolyl-propionic acid structure elucidation
An In-depth Technical Guide to the Structural Elucidation of (R)-2-m-Tolyl-propionic Acid
Introduction: Beyond the Formula
(R)-2-m-Tolyl-propionic acid, with the chemical formula C₁₀H₁₂O₂, belongs to the class of 2-arylpropionic acids. This structural motif is at the heart of numerous non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen.[1][2] In this context, the stereochemistry at the chiral center—the carbon atom bearing the carboxyl group and the tolyl moiety—is not a trivial detail. It is the primary determinant of pharmacological activity. The (S)-enantiomer of many profens is responsible for the therapeutic effect, while the (R)-enantiomer is often less active or can undergo metabolic chiral inversion in the body.[3]
Therefore, for researchers, scientists, and drug development professionals, a rigorous and unambiguous confirmation of both the molecular structure (constitutional isomer) and the absolute stereochemistry is paramount. This guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of (R)-2-m-Tolyl-propionic acid, moving from foundational verification to absolute stereochemical assignment. We will explore not just the "how" but the critical "why" behind each analytical choice, ensuring a self-validating and authoritative approach.
Part 1: Verification of the Constitutional Isomer
Before determining the absolute configuration, we must first confirm the correct atomic connectivity of 2-(m-tolyl)propionic acid. This process involves integrating data from mass spectrometry and nuclear magnetic resonance spectroscopy to build a coherent structural picture.
Molecular Mass and Formula Confirmation via Mass Spectrometry (MS)
Mass spectrometry is the initial checkpoint, providing a fundamental confirmation of the molecular weight and elemental composition.
Expertise & Experience: We employ High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), to minimize fragmentation and obtain a clear molecular ion peak. This allows for a highly accurate mass measurement, which is crucial for deducing the molecular formula.
Experimental Protocol: HRMS (ESI-)
-
Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Negative ion mode is preferred for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Analysis: Identify the [M-H]⁻ peak and use the instrument's software to calculate the exact mass and predict the most plausible elemental composition.
Data Presentation: Expected MS Data
| Ion | Calculated Exact Mass (C₁₀H₁₂O₂) | Observed m/z | Description |
| [M-H]⁻ | 163.0764 | ~163.076 | Deprotonated molecular ion. Primary evidence for the molecular weight. |
| [M]⁺• (in EI) | 164.0837 | ~164.084 | Molecular ion (less common in ESI, primary peak in Electron Ionization). |
| [M-COOH]⁺ | 119.0861 | ~119.086 | Result of the loss of the carboxyl group, a characteristic fragmentation for carboxylic acids.[4] |
| [C₇H₇]⁺ | 91.0548 | ~91.055 | Tropylium ion, resulting from benzylic cleavage, indicative of the tolyl group. |
Trustworthiness: The high mass accuracy (< 5 ppm) provided by HRMS leaves virtually no ambiguity in the elemental formula, C₁₀H₁₂O₂, thus validating the foundational composition of the molecule.
Connectivity Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework, confirming the precise arrangement of atoms.
Expertise & Experience: We utilize both ¹H and ¹³C NMR. ¹H NMR reveals the local electronic environment and neighboring protons for each hydrogen atom, while ¹³C NMR provides a count of unique carbon environments. The combination of these techniques allows for the piecing together of the molecular puzzle.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Pay attention to integration values, chemical shifts (δ), and splitting patterns (multiplicity).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon signals.
Data Presentation: Predicted NMR Data for 2-(m-Tolyl)propionic acid
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Singlet (broad) | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad singlet.[5] |
| ~7.0-7.2 | Multiplet | 4H | Aromatic H | Protons on the m-substituted benzene ring will show complex splitting patterns. |
| ~3.7 | Quartet (q) | 1H | -CH- | The chiral proton is split by the 3 protons of the adjacent methyl group (n+1 = 4). |
| ~2.3 | Singlet (s) | 3H | Ar-CH₃ | The methyl group on the aromatic ring has no adjacent protons, appearing as a singlet. |
| ~1.5 | Doublet (d) | 3H | -CH-CH₃ | This methyl group is split by the single chiral proton (n+1 = 2).[6] |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~125-140 | Aromatic C | Six signals are expected for the six distinct aromatic carbons. |
| ~45 | -CH- | The chiral sp³ carbon attached to the aromatic ring and carboxyl group. |
| ~21 | Ar-CH₃ | The sp³ carbon of the tolyl methyl group. |
| ~18 | -CH-CH₃ | The sp³ carbon of the propionic acid methyl group. |
Trustworthiness: The unique combination of chemical shifts, integrations, and, most importantly, the quartet-doublet splitting pattern of the propionic acid moiety, provides irrefutable evidence for the 2-(m-tolyl)propionic acid constitutional isomer.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral inversion - Wikipedia [en.wikipedia.org]
- 4. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. nagwa.com [nagwa.com]
- 6. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Executive Summary & Strategic Decision Matrix
The Challenge:
Profen drugs (NSAIDs like Naproxen, Ibuprofen, Flurbiprofen) rely on the 2-arylpropionic acid scaffold.[1] The (S)-enantiomer typically carries the desired cyclooxygenase (COX) inhibitory activity, while the (R)-enantiomer contributes to toxicity or undergoes unidirectional metabolic inversion (R
The Solution: This guide details three distinct, validated protocols for accessing enantiopure profens. Selection depends on substrate availability, scale, and cost constraints.
Decision Matrix: Selecting the Optimal Route
Figure 1: Strategic decision tree for selecting the synthesis method based on feedstock and scale.
Method A: Asymmetric Hydrogenation (The Industrial Standard)
Principle:
This method utilizes the Nobel Prize-winning Noyori asymmetric hydrogenation.[2] It involves the high-pressure hydrogenation of an
Mechanism: The Ru-BINAP complex coordinates to the carboxylate oxygen and the olefin, enforcing a rigid geometry that directs hydride delivery to the Re or Si face with high fidelity.
Protocol: Synthesis of (S)-Naproxen
Materials:
-
Substrate: 2-(6-methoxy-2-naphthyl)propenoic acid (Dehydronaproxen).
-
Catalyst: [Ru(OAc)₂((S)-BINAP)] (Note: Use (S)-BINAP to get (S)-Naproxen; verify ligand configuration).
-
Solvent: Degassed Methanol (MeOH).
-
Gas: Hydrogen (
), 99.999% purity. -
Equipment: High-pressure Hastelloy autoclave (e.g., Parr reactor).
Step-by-Step Workflow:
-
Catalyst Preparation (In Glovebox):
-
Dissolve [Ru(COD)Cl₂]n and (S)-BINAP (1.05 eq) in toluene. Heat to reflux with triethylamine to generate the active diacetate species if not purchasing pre-formed catalyst.
-
Expert Tip: The pre-formed complex [Ru(OAc)₂((S)-BINAP)] is more robust against trace oxygen than in-situ generated species.
-
-
Reactor Loading:
-
In a glovebox or under argon counterflow, charge the autoclave with the substrate (1.0 M concentration in MeOH).
-
Add the catalyst solution. Target a Substrate/Catalyst (S/C) ratio of 1000:1 to 5000:1.
-
Critical Control Point: Oxygen is a poison. Ensure the solvent is rigorously degassed via freeze-pump-thaw or sparging with Ar for 30 mins.
-
-
Hydrogenation:
-
Seal the reactor. Purge 3x with
(10 bar), then 3x with (10 bar). -
Pressurize to 50 bar (725 psi)
. -
Heat to 25–30°C . (Note: Higher temps increase rate but may slightly erode ee).
-
Stir vigorously (>1000 rpm) to eliminate mass transfer limitations. Reaction typically completes in 6–12 hours.
-
-
Workup & Analysis:
-
Vent
carefully. Concentrate the methanol solution under reduced pressure. -
Purification: Acid-base extraction. Dissolve residue in dilute NaOH (pH 10), wash with ether (removes catalyst/neutrals), then acidify aqueous layer with HCl to precipitate (S)-Naproxen.
-
Validation: Analyze by Chiral HPLC (Column: Chiralcel OJ-H; Mobile Phase: Hexane/iPrOH/TFA).
-
Method B: Biocatalytic Kinetic Resolution (The Green Route)
Principle: When the racemic ester is easily accessible (e.g., Ibuprofen methyl ester), enzymes (lipases) can selectively hydrolyze the (S)-ester to the acid, leaving the (R)-ester untouched. This is a "Kinetic Resolution" (max 50% yield) but is highly scalable and mild.
Enzyme Selection:
-
CAL-B (Candida antarctica Lipase B): Robust, works well in organic solvents.
-
CRL (Candida rugosa Lipase): Often shows higher selectivity for specific profen chain lengths.
Protocol: Resolution of Racemic Ibuprofen Methyl Ester
Materials:
-
Substrate: rac-Ibuprofen methyl ester.
-
Biocatalyst: Immobilized CAL-B (e.g., Novozym 435).
-
Medium: Phosphate buffer (pH 7.[3]0) / MTBE biphasic system OR Isooctane (for transesterification).
Step-by-Step Workflow:
-
Reaction Setup:
-
Suspend rac-Ibuprofen methyl ester (10 g) in Isooctane (100 mL).
-
Add n-Butanol (2 eq) if performing transesterification, or use a biphasic buffer system for hydrolysis.
-
Add Immobilized Lipase (10% w/w relative to substrate).
-
-
Incubation:
-
Incubate at 45°C in an orbital shaker (200 rpm).
-
Expert Tip: Do not use magnetic stirring bars, as they grind the immobilized enzyme beads, reducing activity and making filtration difficult.
-
-
Monitoring:
-
Monitor conversion by GC or HPLC. Stop the reaction strictly at 45–50% conversion .
-
Reasoning: Beyond 50% conversion, the enzyme begins to process the slower (R)-enantiomer, drastically lowering the enantiomeric excess (ee) of the product.
-
-
Separation:
-
Filter off the enzyme beads (can be recycled 5–10 times).
-
Chemical Separation: The mixture contains (S)-Acid and (R)-Ester. Wash the organic phase with aqueous Sodium Carbonate (
). -
The (S)-Ibuprofen moves to the aqueous phase (as salt). The (R)-Ester remains in the organic phase.
-
Acidify the aqueous phase to recover pure (S)-Ibuprofen.
-
-
Racemization Loop (Critical for Economy):
-
Treat the recovered (R)-ester with catalytic base (e.g., DBU) or heat to racemize it back to the starting material. Recycle this into the next batch to achieve theoretical 100% yield.
-
Method C: Asymmetric Hydrovinylation (Feedstock Technology)
Principle: This modern catalytic method constructs the chiral center by adding ethylene to a vinyl arene (styrene derivative). It uses earth-abundant metals (Nickel or Cobalt) or Copper-hydride systems, offering a route from simple petrochemical feedstocks.
Pathway:
Vinyl Arene + Ethylene
Protocol: Ni-Catalyzed Hydrovinylation
Materials:
-
Precursor: 4-isobutylstyrene (for Ibuprofen).
-
Catalyst: [(Allyl)NiBr]₂ dimer + Chiral Phosphoramidite Ligand (e.g., (R)-MonoPhos).
-
Activator: NaBARF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) – creates the cationic Ni species.
-
Reagent: Ethylene gas (1 atm).
Step-by-Step Workflow:
-
Catalyst Activation (Cryogenic):
-
In a Schlenk flask under Argon, dissolve Ni-precursor and Ligand in dry
at -78°C. -
Add NaBARF activator. The solution color typically shifts, indicating cationic species formation.
-
-
Reaction:
-
Introduce Ethylene gas (balloon pressure or slight overpressure).
-
Add 4-isobutylstyrene slowly.
-
Stir at -70°C to -50°C . Low temperature is crucial to prevent isomerization of the double bond (which destroys chirality).
-
-
Oxidation (The Transformation to Profen):
-
Isolate the chiral alkene (3-aryl-1-butene).
-
Subject to Ruthenium-catalyzed oxidation (
, ) to cleave the terminal double bond and yield the carboxylic acid.
-
Comparative Data Analysis
| Feature | Method A: Hydrogenation | Method B: Hydrovinylation | Method C: Bio-Resolution |
| Primary Target | Naproxen | Ibuprofen / Fenoprofen | Ibuprofen / Ketoprofen |
| Enantiomeric Excess | > 98% ee | 90–96% ee | > 99% ee (at <50% conv) |
| Yield (Single Pass) | > 95% | 85–90% | Max 50% |
| Atom Economy | Excellent (100%) | Good (Ethylene addition) | Poor (unless R-isomer recycled) |
| Cost Driver | Ru/Ligand IP | Cryogenic conditions | Enzyme cost & Recycling |
| Scalability | Multi-ton (Industrial) | Pilot Scale | Multi-ton (Batch) |
References
-
Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." Journal of the American Chemical Society. [Link]
-
Cai, W. C., et al. (2020). "Recent Advances in the Synthesis of Ibuprofen and Naproxen." Molecules. [Link]
-
RajanBabu, T. V., et al. (2009).[4] "Catalytic Asymmetric Synthesis Using Feedstocks: An Enantioselective Route to 2-Arylpropionic Acids." Journal of the American Chemical Society. [Link]
-
Carvalho, P. O., et al. (2006). "Lipase-catalyzed kinetic resolution of profen esters." Brazilian Journal of Pharmaceutical Sciences. [Link] (General Journal Link for verification)
-
Buchwald, S. L., et al. (2024). "CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes." Journal of the American Chemical Society. [Link]
Sources
- 1. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Applications of (R)-2-m-Tolyl-propionic Acid in Medicinal Chemistry
[1]
Executive Summary & Chemical Significance[1][2][3]
(R)-2-m-Tolyl-propionic acid is a critical chiral probe and intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Structurally, it represents the core scaffold of the "profen" class, lacking the extended lipophilic tails found in marketed drugs like Ibuprofen (4-isobutyl) or Fenoprofen (3-phenoxy).[1]
In medicinal chemistry, this compound serves three primary high-value functions:
-
Metabolic Probe: It is used to map the in vivo unidirectional chiral inversion (R
S) pathway, a unique metabolic feature of 2-arylpropionic acids.[1] -
Chiral Resolution Standard: It acts as a benchmark substrate for developing enzymatic kinetic resolution protocols (e.g., using Candida rugosa lipase).
-
Fragment-Based Drug Design (FBDD): Its 3-methyl substitution pattern mimics the steric demand of Ketoprofen and Fenoprofen precursors, making it a valuable fragment for Structure-Activity Relationship (SAR) studies.[1]
Detailed Applications
Application A: The Metabolic "R-to-S" Inversion Probe
Context: The pharmacological activity of profens resides almost exclusively in the (S)-enantiomer (COX inhibition).[1] However, the (R)-enantiomer often undergoes a unidirectional inversion to the (S)-form in vivo.[1] (R)-2-m-Tolyl-propionic acid is the ideal "minimalist" substrate to study this phenomenon because it lacks competing metabolic handles (like hydroxylation sites on long alkyl chains).[1]
Mechanism: The inversion is not a simple racemization but a specific enzymatic pathway involving the formation of a Coenzyme A thioester.[1]
-
Activation: (R)-acid is converted to (R)-Acyl-CoA by Long-chain fatty acyl-CoA synthetase.[1]
-
Epimerization:
-Methylacyl-CoA racemase (AMACR) converts (R)-Acyl-CoA to (S)-Acyl-CoA.[1] -
Hydrolysis: (S)-Acyl-CoA is hydrolyzed by Acyl-CoA hydrolase to release the active (S)-acid.[1]
Application B: Biocatalytic Kinetic Resolution
Context: Obtaining enantiopure profens is a major industrial challenge.[1] (R)-2-m-Tolyl-propionic acid is frequently used to validate the enantioselectivity (E-value) of novel lipases and esterases.[1]
Workflow: A racemic ester of the acid is subjected to enzymatic hydrolysis.[1] The enzyme preferentially hydrolyzes the (S)-ester, leaving the unreacted ester enriched in the (R)-configuration.[1] This allows for the isolation of high-purity (R)-2-m-Tolyl-propionic acid for mechanistic studies.[1]
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution to Isolate (R)-Enantiomer
Objective: To isolate (R)-2-m-Tolyl-propionic acid from its racemate with >98% enantiomeric excess (ee).[1]
Reagents:
-
Substrate: Racemic 2-m-tolyl-propionic acid ethyl ester (50 mM)[1]
-
Biocatalyst: Candida rugosa Lipase (CRL) (Type VII, immobilized)
-
Solvent: Phosphate Buffer (0.1 M, pH 7.[1]0) / Toluene biphasic system (or pure buffer)
-
Stop Solution: 1M HCl
Methodology:
-
Preparation: Dissolve 1.0 g of racemic ester in 10 mL of Toluene. Add to 40 mL of Phosphate Buffer.[1]
-
Initiation: Add 50 mg of immobilized CRL enzyme. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction progress via HPLC (see Protocol 2) every 2 hours.
-
Termination: Stop reaction when conversion reaches ~55% (theoretical max yield of R-ester is 50%; over-conversion ensures removal of all S-ester).
-
Extraction: Acidify to pH 2.0 with HCl. Extract with Ethyl Acetate (3x).
-
Separation: Wash organic layer with saturated NaHCO
. -
Hydrolysis: Evaporate organic layer.[1] Hydrolyze the isolated (R)-ester using LiOH/THF/Water to obtain pure (R)-2-m-Tolyl-propionic acid .
Protocol 2: Chiral HPLC Analysis (Enantiomeric Excess Determination)
Objective: Quantify the ratio of (R) and (S) enantiomers.
| Parameter | Setting |
| Column | Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic acid (98 : 2 : 0.[1]1) |
| Flow Rate | 0.8 mL/min |
| Detection | UV @ 254 nm |
| Temperature | 25°C |
| Elution Order | Typically (R)-isomer elutes first on OJ-H (Verify with standard) |
Visualizations & Pathways
Diagram 1: Metabolic Inversion Pathway (R S)
This diagram illustrates the specific enzymatic activation and epimerization cycle occurring in the liver.[1]
Figure 1: The unidirectional chiral inversion pathway mediated by Coenzyme A intermediates.
Diagram 2: Kinetic Resolution Workflow
This flowchart details the separation logic for obtaining the pure R-enantiomer.
Figure 2: Biocatalytic workflow for the isolation of (R)-2-m-Tolyl-propionic acid.
Comparative Data: Profen Analogs
The following table contextualizes (R)-2-m-Tolyl-propionic acid within the broader class of 2-arylpropionic acids.
| Compound | 3-Position Substituent | Primary Clinical Use | Inversion Rate (R |
| (R)-2-m-Tolyl-propionic acid | Methyl (-CH | Experimental Probe | High (Model System) |
| Fenoprofen | Phenoxy (-OPh) | Analgesic / Arthritis | Moderate |
| Ketoprofen | Benzoyl (-COPh) | Analgesic / Anti-inflammatory | Low (Species dependent) |
| Ibuprofen | (4-isobutyl)* | OTC Analgesic | High (~60% in humans) |
*Note: Ibuprofen is substituted at the 4-position, but shares the same chiral inversion mechanism.[1]
References
-
Hutt, A. J., & Caldwell, J. (1983).[1] The metabolic chiral inversion of 2-arylpropionic acids—a novel route with pharmacological consequences.[1][6] Journal of Pharmacy and Pharmacology.
-
Siódmia, T., et al. (2013).[1][7] Lipase-immobilized magnetic chitosan nanoparticles for kinetic resolution of (R,S)-ibuprofen.[1][7] Journal of Molecular Catalysis B: Enzymatic.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67108859, (R)-2-m-Tolyl-propionic acid.[1]
-
Tracy, T. S. (2004). Metabolic Chiral Inversion of 2-Arylpropionic Acids. Current Drug Metabolism.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-2-m-Tolyl-propionic acid | C10H12O2 | CID 67108859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
Application Note: Quantitative Analysis of Volatile Organic Acids by Gas Chromatography
Abstract
Volatile fatty acids (VFAs), or short-chain fatty acids (SCFAs), are crucial intermediates in various biological and industrial processes, including anaerobic digestion, fermentation, and gut microbiome metabolism. Their accurate quantification is essential for process monitoring, quality control, and scientific research. This guide provides a comprehensive framework for the robust analysis of VFAs (typically C2-C7) using Gas Chromatography (GC). We delve into the critical aspects of sample preparation, instrument configuration, and analytical protocols, emphasizing the rationale behind each methodological choice to ensure data integrity and reproducibility. Both direct injection and derivatization-based workflows are discussed, equipping researchers and professionals with the necessary expertise to develop and validate a reliable VFA analysis method.
Principle of the Method & Core Challenges
Gas chromatography is the premier technique for separating and quantifying VFAs due to their inherent volatility. The fundamental principle involves volatilizing the sample in a heated inlet, separating the individual acids on a chromatographic column based on their boiling points and interaction with the column's stationary phase, and detecting them as they elute.
However, the analysis of VFAs is not without its challenges. These molecules are highly polar due to their carboxyl functional groups, which leads to several analytical hurdles:
-
Peak Tailing: The polar carboxyl groups can interact strongly with any active sites within the GC system (inlet liner, column), causing asymmetrical, tailing peaks that are difficult to integrate and quantify accurately[1][2].
-
Aqueous Sample Matrices: Many VFA samples (e.g., fermentation broths, rumen fluid) are aqueous. Direct injection of water can damage certain GC columns, lead to poor peak shapes due to the large vapor volume produced, and contaminate the inlet[3][4].
-
Analyte Adsorption: The high polarity of VFAs can cause them to "stick" to surfaces, leading to poor recovery and reproducibility.
A well-designed method directly addresses these challenges through strategic sample preparation and careful selection of GC components.
Critical Experimental Considerations: The "Why" Behind the "How"
A robust method is built on informed decisions. This section explains the causality behind key experimental choices.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is the most critical step and can involve direct analysis or derivatization.
A. Direct Aqueous Injection Approach
This is the fastest method but requires specific considerations to mitigate the challenges of injecting water and free acids.
-
Acidification: This is a non-negotiable step. The sample must be acidified (typically to pH < 3) using a non-volatile mineral acid like phosphoric, sulfuric, or metaphosphoric acid[5][6].
-
Causality: In a neutral or basic solution, VFAs exist as non-volatile carboxylate salts (R-COO⁻). By adding a strong acid, we protonate the salts to their free acid form (R-COOH), which is significantly more volatile and suitable for GC analysis. Using a volatile acid like formic or hydrochloric acid should be avoided as it can co-elute with early-eluting VFAs and interfere with analysis[6].
-
-
Centrifugation & Filtration: Samples should be centrifuged to remove particulate matter, and the supernatant filtered (e.g., through a 0.45 µm filter)[5].
-
Causality: Particulates can clog injection syringes and contaminate the GC inlet liner, leading to sample carryover and system instability.
-
B. Extraction & Derivatization Approach
This approach is often more robust, provides cleaner extracts, and yields better chromatography by chemically modifying the VFAs.
-
Liquid-Liquid Extraction (LLE): After acidification, VFAs can be extracted into an organic solvent like diethyl ether or dimethyl carbonate (DMC)[3][4][7].
-
Causality: LLE removes the problematic water matrix and concentrates the analytes, improving sensitivity. DMC is a less hazardous alternative to other solvents[3].
-
-
Derivatization: This process converts the polar carboxylic acids into less polar, more volatile esters, most commonly Fatty Acid Methyl Esters (FAMEs)[8][9].
-
Causality: By converting the R-COOH group to an R-COOCH₃ group, we eliminate the capacity for hydrogen bonding. This results in significantly sharper, more symmetrical peaks and improved thermal stability[2][10]. Common derivatization reagents include Boron Trifluoride (BF₃) in methanol or silylating agents like MTBSTFA[11].
-
The overall analytical workflow can be visualized as follows:
GC System Configuration
-
Inlet: A split/splitless inlet is standard. For trace analysis, splitless mode is used, while split mode is used for more concentrated samples to prevent overloading the column. The inlet liner should be deactivated silica to minimize analyte adsorption.
-
Column Selection: This is arguably the most critical hardware choice. Standard non-polar columns are unsuitable for free acids.
-
Rationale: Specialized polar, acid-modified capillary columns are required. These columns have a stationary phase, typically a bonded polyethylene glycol (PEG) that has been treated to give it acidic characteristics. This "acid-deactivated" surface shields the polar analytes from interacting with the underlying silica, resulting in excellent peak shapes even for underivatized acids[1][12].
-
Recommended Phases:
-
FFAP (Free Fatty Acid Phase): A nitroterephthalic acid-modified PEG phase, considered a gold standard for VFA analysis[1][13].
-
Nukol™: Another acid-modified PEG phase known for excellent performance with volatile acidic compounds[5][12][13].
-
DB-FATWAX UI: A highly inert wax-type column that shows excellent stability with repeated aqueous injections[1].
-
-
-
Detector Selection:
-
Flame Ionization Detector (FID): The most common choice. It is robust, reliable, has a wide linear range, and provides a uniform response for hydrocarbons, making it ideal for quantification[14].
-
Mass Spectrometer (MS): Provides definitive identification of analytes based on their mass spectra, which is invaluable for method development and confirming peak identities in complex matrices[14].
-
Detailed Protocol: Direct Aqueous Injection GC-FID
This protocol is designed for the routine analysis of VFAs in a matrix like centrifuged anaerobic digester fluid or bacterial culture media.
Materials and Reagents
-
VFA Standards: Acetic, propionic, isobutyric, butyric, isovaleric, valeric, and caproic acids (ACS grade or higher).
-
Internal Standard (IS): 2-Ethylbutyric acid or Heptanoic acid.
-
Acidifying Reagent: 25% (w/v) Metaphosphoric acid solution[5].
-
Reagent Water: Deionized water, 18 MΩ·cm.
-
Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa.
Standard Preparation
-
Primary Stock (1000 mg/L): Prepare a mixed stock solution containing all target VFAs at 1000 mg/L in reagent water.
-
Internal Standard Stock (1000 mg/L): Prepare a separate stock of the internal standard.
-
Calibration Standards: Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 mg/L) by diluting the primary stock. Spike each calibration level with the internal standard to a final concentration of 100 mg/L.
-
Self-Validation: The linearity of the resulting calibration curve (R² > 0.995) is the first check of system performance.
-
Sample Preparation Protocol
-
Homogenize: Thaw frozen samples completely and vortex thoroughly.
-
Centrifuge: Transfer ~1.5 mL of the sample to a microcentrifuge tube and centrifuge at >10,000 x g for 10 minutes to pellet solids[5].
-
Acidify & Add IS: Transfer 500 µL of the clear supernatant to a clean tube. Add 100 µL of the acidifying reagent (25% metaphosphoric acid) and 50 µL of the 1000 mg/L internal standard stock[5].
-
Vortex & Incubate: Vortex the mixture for 10 seconds. Let it stand for at least 10 minutes (or on ice for 30 minutes) to allow for complete protein precipitation[5].
-
Final Centrifugation: Centrifuge again at >10,000 x g for 10 minutes.
-
Transfer: Carefully transfer the final supernatant to a GC vial for analysis.
GC Operating Conditions
The following table provides a validated starting point for a standard VFA analysis.
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 or equivalent with FID | Standard, robust platform. |
| Column | Agilent J&W DB-FFAP, 30 m x 0.32 mm x 0.5 µm | Specialized column for excellent free acid peak shape[1]. |
| Inlet | Split/Splitless | Flexibility for different concentrations. |
| Inlet Temp | 250 °C | Ensures rapid volatilization of C2-C7 acids. |
| Split Ratio | 10:1 | Prevents column overload for typical sample concentrations. |
| Injection Vol. | 1 µL | Standard volume for liquid injections. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Constant Flow | 3.0 mL/min | Optimized for column dimensions. |
| Oven Program | 100 °C (hold 1 min), ramp 8 °C/min to 200 °C (hold 5 min) | Provides separation of early eluters while ensuring heavier compounds elute. |
| Detector | FID | Universal hydrocarbon detector. |
| Detector Temp | 275 °C | Prevents condensation of analytes in the detector. |
| H₂ Flow | 30 mL/min | Fuel for the flame. |
| Air Flow | 400 mL/min | Oxidizer for the flame. |
| Makeup Flow | 25 mL/min (N₂) | Improves peak shape by sweeping analytes through the detector quickly. |
Data Analysis & Quantification
-
Peak Identification: Identify peaks in the sample chromatogram by comparing their retention times to those of the authenticated calibration standards.
-
Calibration Curve: For each VFA, plot the ratio of the analyte peak area to the internal standard peak area against the known concentration. Perform a linear regression to generate a calibration curve.
-
Quantification: Calculate the concentration of each VFA in the unknown sample using the generated regression equation. The use of an internal standard corrects for variations in injection volume and instrument response.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Broad, Tailing Peaks | Insufficient acidification; active sites in the inlet/column; column degradation. | Ensure sample pH is < 3; replace inlet liner; trim the first ~15 cm of the column or replace it. |
| No/Small Peaks | Syringe clog; low sample concentration; incorrect inlet settings (e.g., split ratio too high). | Clean or replace syringe; check sample prep; use splitless injection for trace samples. |
| Ghost Peaks | Carryover from a previous injection; septum bleed. | Run a solvent blank to confirm; bake out the column; use high-quality septa. |
| Retention Time Drift | Column aging; leak in the system; carrier gas flow changes. | Condition the column; perform a leak check; verify gas pressures and flows. |
References
-
National Institutes of Health (NIH). (n.d.). Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction. Retrieved from [Link][3][4]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link][15]
-
PubMed Central (PMC). (n.d.). Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants. Retrieved from [Link][16]
-
YouTube. (2021, May 9). Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME) Preparation-GC. Retrieved from [Link][8]
-
Agilent Technologies. (2018, April 5). A comparison study of the analysis of volatile organic acids and fatty acids. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (n.d.). Quantitative gas chromatographic analysis of volatile fatty acids in spent culture media and body fluids. Retrieved from [Link][17]
-
ResearchGate. (n.d.). Critical analysis of methods for the measurement of volatile fatty acids. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Gas-Chromatographic Determination of Volatile Fatty Acids in Aqueous Samples by Direct Injection. Retrieved from [Link][18]
-
Siedlecka, E. M., et al. (n.d.). Determination of Volatile Fatty Acids in Environmental Aqueous Samples. Polish Journal of Environmental Studies. Retrieved from [Link][19]
-
MDPI. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox. Retrieved from [Link][20]
-
Scientific Research Publishing. (n.d.). Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID. Retrieved from [Link][7]
-
ResearchGate. (n.d.). The gas chromatographic determination of volatile fatty acids in wastewater samples. Retrieved from [Link][21]
-
North Dakota State University (NDSU). (n.d.). Determination of Volatile Fatty Acids (in Rumen Fluid). Retrieved from [Link][5]
-
ResearchGate. (n.d.). How to acidify samples when using GC-FID for free Volatile Fatty Acid quantification?. Retrieved from [Link][6]
-
PubMed. (2017, May 1). Derivatization and Gas Chromatography of Fatty Acids From Yeast. Retrieved from [Link][9]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link][10]
-
National Institutes of Health (NIH). (n.d.). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Retrieved from [Link][11]
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ndsu.edu [ndsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE) [scirp.org]
- 8. youtube.com [youtube.com]
- 9. Derivatization and Gas Chromatography of Fatty Acids from Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Volatile Fatty Acid (VFA) Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. organomation.com [organomation.com]
- 16. Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative gas chromatographic analysis of volatile fatty acids in spent culture media and body fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pjoes.com [pjoes.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantitation of Short and Medium Chain Fatty Acids (SCFAs/MCFAs) in Biological Matrices via LC-MS/MS
Abstract & Introduction
Short and medium-chain fatty acids (SCFAs/MCFAs) are critical signaling molecules in the microbiome-gut-brain axis. However, their analysis is plagued by three analytical hurdles: high volatility , poor ionization efficiency , and lack of chromophores . Traditional GC-MS requires tedious extraction and is limited by thermal instability. Direct LC-MS suffers from poor retention of hydrophilic C2–C4 acids on reverse-phase columns.[1]
This protocol details a chemical derivatization strategy using 3-Nitrophenylhydrazine (3-NPH).[1][2][3][4][5][6][7][8] This method converts volatile carboxylic acids into stable, hydrophobic hydrazides. The resulting derivatives exhibit exceptional retention on C18 columns (resolving critical isomers like butyrate/iso-butyrate) and provide a ~100-fold increase in sensitivity via negative electrospray ionization (ESI-) due to the resonance-stabilized nitrogen anion.
Chemical Strategy & Mechanism
The core of this protocol is the carbodiimide-catalyzed coupling of the carboxylic acid to 3-NPH.
Reaction Mechanism[5][9]
-
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, forming an unstable O-acylisourea intermediate.
-
Nucleophilic Attack: The hydrazine group of 3-NPH attacks the activated carbonyl.
-
Stabilization: Pyridine acts as a base catalyst, driving the reaction to completion to form the stable amide bond.
Visualization: Reaction Pathway
Figure 1: The EDC-catalyzed derivatization of fatty acids with 3-NPH transforms volatile analytes into stable, ionizable species.
Materials & Reagents
Critical Reagents
-
Derivatization Reagent: 3-Nitrophenylhydrazine hydrochloride (3-NPH) [Sigma 97%].
-
Activator: EDC HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [Sigma]. Note: Highly hygroscopic; store at -20°C.
-
Catalyst: Pyridine [Anhydrous].
-
Internal Standards (IS): 13C2-Acetate, 13C6-Butyrate, or d3-Octanoate.
Preparation of Working Solutions
| Solution | Concentration | Preparation Instructions | Stability |
| 3-NPH Solution | 200 mM | Dissolve in 50% Aqueous Methanol. | Prepare Fresh |
| EDC Solution | 120 mM | Dissolve in 50% Aqueous Methanol. | Use within 4 hours |
| Pyridine Base | 6% (v/v) | Dilute Pyridine in 50% Aqueous Methanol. | 1 Week |
| Quenching Sol. | 0.5% Formic | 0.5% Formic Acid in 10% Aqueous Acetonitrile. | 1 Month |
Experimental Protocol
Workflow Visualization
Figure 2: Step-by-step sample preparation workflow ensuring protein removal and complete derivatization.
Step-by-Step Methodology
-
Sample Extraction:
-
Aliquot 50 µL of sample (plasma or fecal homogenate) into a 1.5 mL tube.
-
Add 150 µL of Internal Standard Solution (in 75% Methanol).
-
Vortex for 30s and centrifuge at 12,000 × g for 10 min at 4°C to pellet proteins.
-
-
Derivatization Reaction:
-
Transfer 50 µL of the clarified supernatant to a new vial/plate.
-
Add 25 µL of 200 mM 3-NPH solution .
-
Add 25 µL of 120 mM EDC / 6% Pyridine solution .
-
Critical: Cap immediately to prevent evaporation of short-chain acids.
-
Incubate at 40°C for 30 minutes (heating block or thermomixer).
-
-
Quenching:
-
Add 400 µL of Quenching Solution (0.5% Formic acid in 10% ACN).
-
Vortex and transfer to LC vials.
-
LC-MS/MS Conditions
Instrument: Waters Acquity UPLC H-Class / Xevo TQ-S (or equivalent Triple Quad). Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[2] Column Temp: 40°C.
Mobile Phases
Gradient Profile
| Time (min) | Flow (mL/min) | % A | % B | Curve |
| 0.00 | 0.40 | 85 | 15 | Initial |
| 2.00 | 0.40 | 70 | 30 | Linear |
| 8.00 | 0.40 | 5 | 95 | Linear |
| 9.00 | 0.40 | 5 | 95 | Hold |
| 9.10 | 0.40 | 85 | 15 | Re-equilibrate |
| 12.00 | 0.40 | 85 | 15 | End |
MS Source Parameters (ESI Negative)
-
Capillary Voltage: 2.5 kV
-
Desolvation Temp: 500°C
-
Desolvation Gas: 1000 L/hr
-
Cone Voltage: Optimized per analyte (typically 20-30 V)
MRM Transitions & Data Acquisition
The 3-NPH derivatives produce a characteristic fragment ion at m/z 137.1 (aminonitrophenyl anion) or m/z 152 (neutral loss). The transitions below use the most abundant product ions.
| Analyte | Carbon Chain | Precursor (m/z) [M-H]- | Product (m/z) | Cone (V) | Collision (eV) |
| Acetate | C2 | 194.1 | 137.1 | 25 | 18 |
| Propionate | C3 | 208.1 | 137.1 | 25 | 20 |
| Butyrate | C4 | 222.1 | 137.1 | 30 | 22 |
| Iso-Butyrate | C4 (Iso) | 222.1 | 137.1 | 30 | 22 |
| Valerate | C5 | 236.1 | 137.1 | 30 | 24 |
| Iso-Valerate | C5 (Iso) | 236.1 | 137.1 | 30 | 24 |
| Caproate | C6 | 250.2 | 137.1 | 35 | 26 |
| Octanoate | C8 | 278.2 | 137.1 | 35 | 28 |
| Decanoate | C10 | 306.2 | 137.1 | 40 | 30 |
| IS (13C2-Acetate) | Internal Std | 196.1 | 137.1 | 25 | 18 |
Note: Isomeric separation (e.g., Butyrate vs. Iso-butyrate) relies on chromatographic resolution. The C18 column typically elutes Iso-forms before straight chains.
Validation & Troubleshooting
Validation Criteria (FDA Bioanalytical Guidelines)
-
Linearity: R² > 0.99 over range 0.1 µM – 1000 µM.
-
Accuracy: ±15% (±20% at LLOQ).
-
Precision: CV < 15%.[5]
-
Matrix Effect: Assess by spiking post-extraction. 3-NPH derivatives are relatively resistant to matrix suppression due to high elution times (high % Organic).
Troubleshooting Guide
-
Low Sensitivity: Check EDC quality. EDC hydrolyzes rapidly in moisture. If the pellet is sticky/wet, discard.
-
Peak Tailing: Usually indicates column overload or pH mismatch. Ensure Mobile Phases contain 0.1% Formic Acid to keep the hydrazide protonated/neutral during separation (though detected as anion).
-
Ghost Peaks: 3-NPH can react with ketones (e.g., acetone). Avoid acetone in glassware cleaning.
References
-
Han, J., et al. (2015). "Liquid chromatography-mass spectrometry method for profiling of short-chain fatty acids and their derivatives." Analytica Chimica Acta.
-
Shimadzu Corporation. "LC/MS/MS Method Package for Short Chain Fatty Acids." Application Note.
-
FDA (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[9][10][11]
-
Protocols.io. "3-NPH derivatization of short chain fatty acid."[1][4] Detailed Reagent Prep.
Sources
- 1. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 2. BAF_Protocol_015_ 3-NPH derivatization of short chain fatty acid [protocols.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. diva-portal.org [diva-portal.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. labs.iqvia.com [labs.iqvia.com]
Using (R)-2-m-Tolyl-propionic acid in asymmetric catalysis
Application Note: Strategic Utilization of (R)-2-m-Tolyl-propionic Acid in Asymmetric Synthesis
Executive Summary
(R)-2-m-Tolyl-propionic acid (CAS: 213406-28-1) serves as a critical chiral building block in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and as a robust resolving agent for chiral amines. While often viewed merely as a structural analog to Ibuprofen or Ketoprofen, its specific meta-substitution pattern offers unique steric properties that enhance chiral discrimination in diastereomeric salt resolutions.
This guide provides a dual-stream workflow:
-
Synthesis: A high-pressure asymmetric hydrogenation protocol to generate high-enantiomeric excess (ee) (R)-2-m-Tolyl-propionic acid using Ru-BINAP catalysis.
-
Application: A validated protocol for utilizing the synthesized acid as a resolving agent to separate racemic amines, a critical step in early-phase drug discovery where high-throughput screening of chiral bases is required.
Module A: Asymmetric Synthesis via Ru-BINAP Catalysis
Objective: Synthesize (R)-2-m-Tolyl-propionic acid with >95% ee from its achiral precursor.
Scientific Rationale (The "Why"): Classical resolution of the acid itself is inefficient (max 50% yield). Asymmetric hydrogenation using Ruthenium(II)-BINAP complexes is the preferred industrial route. The mechanism relies on the coordination of the carboxylate oxygen to the Ru center, creating a rigid chelate that directs the hydride transfer to the Re or Si face of the olefin.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the catalytic cycle, highlighting the critical coordination step that enforces stereocontrol.
Caption: Catalytic cycle for the asymmetric hydrogenation of
Experimental Protocol
Materials:
-
Substrate: 2-(3-methylphenyl)acrylic acid (10.0 mmol).
-
Catalyst: [Ru(OAc)₂((S)-BINAP)] (0.1 mmol, 1 mol%). Note: Use (S)-BINAP to obtain the (R)-acid product due to the specific quadrant blocking of the ligand.
-
Solvent: Degassed Methanol (MeOH). Strictly anhydrous conditions are not required, but oxygen must be excluded.
-
Gas: Hydrogen (H₂) grade 5.0.
Step-by-Step Procedure:
-
Inert Handling: In a nitrogen-filled glovebox, charge a stainless steel autoclave (100 mL) with the substrate (1.62 g) and the Ru-catalyst (84 mg).
-
Solvation: Add degassed MeOH (30 mL). The substrate must be fully dissolved. If solubility is poor, a minor amount of Toluene can be added, but MeOH is critical for the proton-transfer mechanism.
-
Purging: Seal the autoclave. Purge with H₂ (pressurize to 10 atm, release) three times to remove residual N₂/O₂.
-
Reaction: Pressurize to 50 atm (approx. 735 psi) H₂. Stir vigorously (1000 rpm) at 30°C for 24 hours.
-
Critical Insight: Unlike Rh-catalyzed hydrogenations which often require ambient pressure, Ru-BINAP carboxylate hydrogenations are kinetically slow and require high pressure to ensure turnover.
-
-
Workup: Vent the hydrogen gas carefully. Concentrate the solvent under reduced pressure (rotary evaporator).
-
Purification: The residue is typically pure enough for use. If the catalyst remains colored, filter through a short pad of silica using Ethyl Acetate.
Expected Yield: >95% quantitative conversion. Expected ee: 92-96% (Determined via Chiral HPLC, see Module C).
Module B: Application as a Chiral Resolving Agent
Objective: Use the synthesized (R)-2-m-Tolyl-propionic acid to resolve a racemic amine (Model: rac-1-Phenylethylamine).
Scientific Rationale: (R)-2-m-Tolyl-propionic acid acts as a "Pasteur" agent. It reacts with a racemic amine to form two diastereomeric salts:
-
(R)-Acid : (R)-Amine (Salt A)
-
(R)-Acid : (S)-Amine (Salt B) These salts possess different lattice energies and solubilities in specific solvents (typically alcohols or acetone), allowing physical separation via crystallization.
Resolution Workflow (DOT Visualization)
Caption: Workflow for the optical resolution of amines using (R)-2-m-Tolyl-propionic acid via diastereomeric salt crystallization.
Resolution Protocol
Materials:
-
Racemic Amine: rac-1-Phenylethylamine (10 mmol, 1.21 g).
-
Resolving Agent: (R)-2-m-Tolyl-propionic acid (10 mmol, 1.64 g).
-
Solvent: Ethanol (Absolute) or Acetone/Water (9:1).
Step-by-Step Procedure:
-
Salt Formation: In a 50 mL Erlenmeyer flask, dissolve the (R)-acid (1.64 g) in boiling Ethanol (10 mL).
-
Addition: Add the racemic amine (1.21 g) dropwise to the hot solution. The solution may cloud briefly; continue heating until clear.
-
Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours), then place in a refrigerator (4°C) overnight. Rapid cooling promotes inclusion of the wrong diastereomer.
-
Filtration: Filter the white crystals (Salt A) via vacuum filtration. Wash with cold Ethanol (2 mL).
-
Recrystallization (Crucial): The first crop often has an ee of 80-90%. Recrystallize the solid again from boiling Ethanol to upgrade ee to >99%.
-
Liberation: Suspend the purified salt in Water (10 mL) and add 1M NaOH (15 mL). Extract the liberated amine with Dichloromethane (3 x 10 mL). Dry organic layer over Na₂SO₄ and evaporate.
Module C: Analytical Validation (QC)
Objective: Quantify Enantiomeric Excess (ee) of the acid or the resolved amine.
Trustworthiness Check: Acidic chiral compounds often tail on silica-based columns due to interaction with residual silanols. The addition of Trifluoroacetic Acid (TFA) to the mobile phase is mandatory to suppress ionization and ensure sharp peak shapes.
Table 1: HPLC Method Parameters for (R)-2-m-Tolyl-propionic Acid
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : TFA (98 : 2 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Temperature | 25°C |
| Retention Times | (S)-Isomer: ~12 min; (R)-Isomer: ~15 min (Confirm with racemate) |
References
-
Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes". Journal of Organic Chemistry.
-
Ohta, T., Takaya, H., & Noyori, R. (1988). "Stereoselective hydrogenation of olefinic bonds". Inorganic Chemistry.
-
Saigo, K., et al. (1980). "Optical Resolution of Chiral Amines via Diastereomeric Salts". Bulletin of the Chemical Society of Japan.
-
Daicel Chiral Technologies. (2023). "Application Guide for Chiral HPLC Separation of Acidic Compounds".
(Note: URLs provided are direct links to the DOI landing pages or official vendor application guides to ensure link integrity.)
Application Note: Precision Methylation of Arylacetonitriles
Executive Summary
The
Standard anhydrous protocols (NaH/LDA) often suffer from "runaway" dialkylation due to the comparable acidity of the mono-methylated product. This guide provides three distinct protocols, prioritizing Green Chemistry (Dimethyl Carbonate) for its superior selectivity (>99%), while detailing Phase Transfer Catalysis (PTC) for cost-effective scaling and Anhydrous Deprotonation for difficult substrates.
Mechanistic Insight & Selectivity Challenge
The
-
The Problem: The introduction of an electron-donating methyl group destabilizes the carbanion slightly, but not enough to prevent a second deprotonation under thermodynamic conditions. In many classical systems, the rate of the second methylation (
) competes with the first ( ), leading to inseparable mixtures. -
The Solution:
-
Kinetic Control: Limiting base availability (PTC).
-
Reagent Design: Using "soft" electrophiles or reagents that proceed via intermediate adducts (DMC).
-
Pathway Visualization
Figure 1: Divergence of classical alkylation (susceptible to dialkylation) versus the DMC pathway which suppresses over-reaction via a distinct intermediate.
Experimental Protocols
Method A: Green Methylation (Dimethyl Carbonate)
Best For: High selectivity (>99% mono), safety (no MeI), and environmental compliance. Mechanism: DMC acts as both solvent and methylating agent. The reaction proceeds via a methoxycarbonyl intermediate which decarboxylates, preventing double activation.
Materials:
-
Substrate: Phenylacetonitrile (10 mmol)
-
Reagent/Solvent: Dimethyl Carbonate (DMC) (15 mL)
-
Base: Potassium Carbonate (
) (15 mmol, granular) -
Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol) [Optional but recommended for kinetics]
Protocol:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add
(2.07 g), TBAB (0.16 g), and the arylacetonitrile substrate. -
Solvent: Add DMC (15 mL). Note: DMC is non-toxic and biodegradable.
-
Reaction: Heat the mixture to reflux (
, DMC b.p. is 90°C). Stir vigorously (>700 rpm) to ensure solid-liquid mixing. -
Monitoring: Monitor by GC-MS or HPLC. Reaction typically requires 4–12 hours depending on ring substituents.
-
Workup:
-
Filter off the solid salts (
). -
Evaporate the excess DMC (can be recycled).
-
Result: The residue is usually pure mono-methylated product.
-
Method B: Phase Transfer Catalysis (PTC)
Best For: Industrial scalability, cost reduction, and robust yield. Mechanism: Interfacial deprotonation limits the concentration of carbanion in the organic phase, statistically favoring mono-alkylation over di-alkylation compared to homogeneous conditions.
Materials:
-
Substrate: Phenylacetonitrile (10 mmol)
-
Solvent: Toluene (10 mL)
-
Aqueous Base: 50% w/w NaOH (10 mL)
-
Catalyst: TEBA (Triethylbenzylammonium chloride) (0.1 mmol, 1 mol%)
-
Reagent: Methyl Iodide (MeI) (11 mmol) [Caution: Neurotoxin]
Protocol:
-
Biphasic Setup: In a 100 mL flask, combine Toluene, Phenylacetonitrile, and TEBA.
-
Base Addition: Add the 50% NaOH solution. The mixture will form two distinct layers.
-
Reagent Addition: Cool the mixture to 10–15°C (ice bath). Add MeI dropwise over 20 minutes. Exotherm Warning.
-
Agitation: Remove ice bath and stir vigorously at room temperature for 2–4 hours.
-
Quench: Dilute with water (20 mL) and separate phases.
-
Extraction: Extract aqueous layer with Toluene (2 x 10 mL). Wash combined organics with brine and dry over
.
Method C: Anhydrous Strong Base (NaH)
Best For: Difficult substrates (sterically hindered) or lab-scale exploration where green reagents fail. Risk: Highest risk of dialkylation and safety incidents.
Protocol:
-
Inert Atmosphere: Flame-dry a flask under Argon/Nitrogen.
-
Deprotonation: Suspend NaH (60% in oil, 1.1 equiv) in anhydrous THF at 0°C.
-
Addition: Add arylacetonitrile dropwise. Evolution of
gas will occur. Stir for 30 mins until gas evolution ceases (Carbanion formation). -
Methylation: Cool to -78°C (Dry ice/Acetone). Add MeI (1.0 equiv) very slowly.
-
Crucial: Low temperature is required to differentiate the reaction rates of the starting material vs. the product.
-
-
Quench: Carefully quench with saturated
.
Comparative Data Analysis
| Metric | Method A: Green (DMC) | Method B: PTC (NaOH) | Method C: Anhydrous (NaH) |
| Mono-Selectivity | > 99% | ~85–92% | ~75–85% (Temp dependent) |
| Yield | 90–95% | 95–98% | 80–90% |
| Atom Economy | High (No salt waste if recycled) | Medium (NaI waste) | Low (NaI + Oil waste) |
| Safety Profile | Excellent (Non-toxic) | Moderate (MeI toxicity) | Poor (H2 gas, Pyrophoric) |
| Cost | Low (Catalytic base) | Very Low (Bulk chems) | High (Anhydrous solvents) |
Troubleshooting & Optimization
Decision Matrix for Process Chemists
Figure 2: Workflow for selecting the optimal methylation strategy based on substrate stability and purity requirements.
Common Issues
-
Dialkylation (The "Gem-Dimethyl" Impurity):
-
Cause: Product is more acidic or reaction temp is too high.
-
Fix: Switch to Method A (DMC). If using Method B/C, stop reaction at 90% conversion to recycle starting material rather than pushing for 100% and forming impurity.
-
-
Hydrolysis of Nitrile:
-
Cause: High temperature with aqueous base (Method B).
-
Fix: Ensure temperature <40°C. Switch to Method C (Anhydrous) if amide/acid byproducts appear.
-
-
Stalled Reaction (Method A):
-
Cause: Poor stirring (Solid-Liquid interface).
-
Fix: Use mechanical stirring or add PEG-400 as a co-catalyst to solubilize the carbonate.
-
References
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.
-
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles. Organic Synthesis, 55, 91.
-
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10, 457-464.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for NaH protocols).
Application Notes and Protocols for Enzymatic Biotransformations in the Production of Enantiopure Compounds
Introduction: The Imperative for Enantiopurity in Modern Drug Development
In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral drugs, it is often the case that only one of a pair of enantiomers elicits the desired therapeutic effect, while the other may be inactive or, in some instances, cause undesirable side effects.[1][2] This critical distinction has driven the demand for enantiomerically pure compounds, making their efficient and environmentally friendly synthesis a paramount objective in drug development.[3] Enzymatic biotransformation has emerged as a powerful and sustainable strategy to meet this demand, offering high selectivity and operation under mild conditions.[4][5]
Enzymes, as natural catalysts, possess inherent chirality, enabling them to recognize and act upon specific stereoisomers of a substrate molecule.[6] This remarkable stereoselectivity is the foundation of their utility in producing enantiopure compounds.[7] This guide provides an in-depth exploration of the principles and practical applications of enzymatic biotransformations, with a focus on providing researchers, scientists, and drug development professionals with the knowledge and protocols to implement these techniques effectively.
Core Principles of Enzymatic Stereoselection
The ability of enzymes to discriminate between enantiomers is rooted in the precise three-dimensional arrangement of their active sites. This intricate architecture creates a chiral environment where one enantiomer of a substrate molecule can bind more favorably than the other, leading to a significant difference in their reaction rates. This principle is primarily exploited through two key strategies: Kinetic Resolution and Asymmetric Synthesis .
Kinetic Resolution: This is the most common enzymatic method for separating a racemic mixture.[8] It relies on the enzyme's ability to selectively catalyze the transformation of one enantiomer at a much faster rate than the other.[1][6] This results in a mixture of the unreacted, enantioenriched starting material and the product, which can then be separated. A significant advantage of this method is its broad applicability to a wide range of substrates. However, a key limitation of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[8]
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution can be employed. This strategy combines the enzymatic resolution with an in situ racemization of the less reactive enantiomer.[8] For DKR to be successful, the rate of racemization must be at least as fast as the enzymatic reaction, and the desired product should not undergo racemization.[8]
Asymmetric Synthesis: In this approach, a prochiral substrate is converted into a chiral product with high enantiomeric excess. This is achieved by enzymes that can differentiate between enantiotopic groups or faces of the substrate molecule.[9] Asymmetric synthesis is a highly efficient method as it can theoretically achieve a 100% yield of the desired enantiomer.
Key Enzyme Classes in Enantioselective Biotransformations
A diverse array of enzymes can be employed for the production of enantiopure compounds. The choice of enzyme is dictated by the specific transformation required and the nature of the substrate.
| Enzyme Class | EC Number | Typical Reaction Catalyzed | Key Advantages |
| Lipases | E.C. 3.1.1.3 | Hydrolysis of esters, transesterification | High stability, broad substrate specificity, no cofactor requirement, effective in organic solvents.[7][10] |
| Proteases | E.C. 3.4 | Hydrolysis of amides and esters | Good stereoselectivity, readily available. |
| Oxidoreductases | E.C. 1 | Asymmetric reduction of ketones, oxidation of alcohols | High enantioselectivity, access to chiral alcohols and amines.[7][11] |
| Esterases | E.C. 3.1.1 | Hydrolysis of esters | Similar to lipases, often used for smaller substrates. |
Lipases , in particular, are widely utilized in organic synthesis due to their high catalytic activity, stability, broad substrate specificity, and high stereoselectivity.[2][7] They are exceptionally versatile and have been successfully applied in the kinetic resolution of a wide range of racemic compounds to produce optically pure drug substances.[12]
Oxidoreductases , such as alcohol dehydrogenases (ADHs), are instrumental in the synthesis of chiral alcohols through the asymmetric reduction of prochiral ketones.[7] These enzymes often exhibit excellent enantioselectivity, providing access to valuable chiral building blocks for the pharmaceutical industry.[7]
Experimental Workflow: From Enzyme Screening to Optimized Production
A systematic approach is crucial for the successful development of an enzymatic biotransformation process. The following workflow outlines the key stages, from identifying a suitable enzyme to optimizing the reaction conditions for large-scale production.
Caption: A typical experimental workflow for developing an enzymatic biotransformation process.
Protocols
Protocol 1: High-Throughput Screening (HTS) of Lipases for Kinetic Resolution
This protocol describes a general method for screening a library of lipases to identify candidates for the kinetic resolution of a racemic alcohol.
1. Materials:
-
Racemic alcohol substrate
-
Library of immobilized or free lipases
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)
-
96-well microtiter plates
-
Plate shaker with temperature control
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic alcohol substrate in the chosen organic solvent.
-
Prepare a stock solution of the acyl donor in the same solvent.
-
-
Enzyme Dispensing:
-
In each well of a 96-well plate, add a specific amount of a single lipase from the library. For immobilized enzymes, this can be a few milligrams. For free enzymes, a specific volume of a stock solution is added.
-
-
Reaction Initiation:
-
To each well, add the racemic alcohol stock solution followed by the acyl donor stock solution. The final concentrations should be determined based on preliminary experiments or literature data.
-
Seal the plate to prevent solvent evaporation.
-
-
Incubation:
-
Place the plate on a shaker with controlled temperature (e.g., 30-50 °C) and agitation (e.g., 200-800 rpm).
-
Allow the reaction to proceed for a defined period (e.g., 24-48 hours).
-
-
Reaction Quenching and Sample Preparation:
-
After the incubation period, quench the reaction by adding a small amount of a suitable quenching agent (e.g., methanol) or by filtering off the immobilized enzyme.
-
Dilute an aliquot of the reaction mixture with a suitable solvent for analysis.
-
-
Analysis of Enantiomeric Excess (% ee):
-
Hit Identification:
-
Identify the lipases that exhibit both high conversion and high enantioselectivity (high % ee) as "hits" for further optimization. High-throughput screening methods can allow for the testing of several thousand mutants per day.[15]
-
Protocol 2: Optimization of a Lipase-Catalyzed Kinetic Resolution
Once a "hit" enzyme has been identified, the next step is to optimize the reaction conditions to maximize both yield and enantioselectivity.
1. Materials:
-
Selected lipase "hit"
-
Racemic alcohol substrate
-
Acyl donor
-
A range of organic solvents
-
Buffers of varying pH (for aqueous or biphasic systems)
-
Thermostated shaker/reactor
2. Procedure:
-
Solvent Selection:
-
Perform the reaction in a variety of organic solvents (e.g., hexane, toluene, MTBE, acetonitrile) to assess the impact on enzyme activity and enantioselectivity.
-
-
Temperature Optimization:
-
Conduct the reaction at different temperatures (e.g., 20°C, 30°C, 40°C, 50°C) to determine the optimal temperature for the enzyme.
-
-
pH Optimization (if applicable):
-
For reactions in aqueous or biphasic systems, evaluate a range of pH values to find the optimum for enzyme activity and stability.
-
-
Substrate and Enzyme Concentration:
-
Vary the concentrations of the racemic substrate and the enzyme to find the optimal ratio that balances reaction rate and cost-effectiveness.
-
-
Acyl Donor Selection:
-
Test different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride) as they can influence the reaction rate and enantioselectivity.
-
-
Time Course Analysis:
-
Monitor the reaction over time by taking samples at regular intervals to determine the optimal reaction time to achieve the desired conversion and enantiomeric excess.
-
-
Data Analysis:
-
Analyze the results from each optimization experiment to identify the combination of conditions that provides the highest enantiomeric excess and product yield.
-
Principle of Kinetic Resolution Visualization
The following diagram illustrates the fundamental principle of enzymatic kinetic resolution of a racemic mixture of a substrate (S).
Caption: Enzymatic kinetic resolution of a racemic substrate.
Analytical Methods for Determining Enantiomeric Excess
Accurate determination of enantiomeric excess is critical for evaluating the success of a biotransformation.[13] The most common and reliable methods are chromatographic techniques.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | High accuracy and resolution, applicable to a wide range of compounds.[16] | Can be time-consuming for high-throughput screening.[17] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High resolution, suitable for volatile compounds. | Requires derivatization for non-volatile compounds. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Rapid analysis, can be used for high-throughput screening. | Lower sensitivity compared to chromatographic methods. |
Conclusion and Future Outlook
Enzymatic biotransformations represent a mature and highly effective technology for the synthesis of enantiopure compounds, which are crucial for the pharmaceutical industry.[18][19] The high selectivity, mild reaction conditions, and environmental benefits of biocatalysis make it an attractive alternative to traditional chemical methods.[20] The continued discovery of novel enzymes from diverse environments and the advancement of protein engineering techniques to tailor enzyme properties will further expand the scope and efficiency of these green and sustainable processes.[21][22] As the demand for enantiomerically pure pharmaceuticals continues to grow, enzymatic biotransformations will undoubtedly play an increasingly vital role in modern drug discovery and development.[4]
References
-
Enzymatic kinetic resolution | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Kinetic resolution – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 3, 2026, from [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024, October 5). MDPI. Retrieved February 3, 2026, from [Link]
-
Screens for active and stereoselective hydrolytic enzymes. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine l Protocol Preview. (2022, October 6). YouTube. Retrieved February 3, 2026, from [Link]
-
Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization. (n.d.). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]
-
Application of Enzymes in Regioselective and Stereoselective Organic Reactions. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Enzymatic strategies for asymmetric synthesis. (2021, June 1). RSC Chemical Biology. Retrieved February 3, 2026, from [Link]
-
Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac. Retrieved February 3, 2026, from [Link]
-
Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. (2021, June 17). The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]
-
Enzyme-Catalyzed Asymmetric Synthesis. (n.d.). STEM - Unipd. Retrieved February 3, 2026, from [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]
-
Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. (n.d.). PNAS. Retrieved February 3, 2026, from [Link]
-
Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. (n.d.). NIH. Retrieved February 3, 2026, from [Link]
-
Biocatalysis: Enzymatic Synthesis for Industrial Applications. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]
-
Oxidoreductase-Catalyzed Synthesis of Chiral Amines. (2018, October 16). ACS Catalysis. Retrieved February 3, 2026, from [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers. Retrieved February 3, 2026, from [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of primary alcohols. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Retrieved February 3, 2026, from [Link]
-
Screens for Active and Stereoselective Hydrolytic Enzymes | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Enzymes in the Pharmaceutical Industry: Challenges, Enzyme Types, and Applications. (2024, October 1). Norkem. Retrieved February 3, 2026, from [Link]
-
Modeling Enzymatic Enantioselectivity using Quantum Chemical Methodology. (2020, May 11). ACS Catalysis. Retrieved February 3, 2026, from [Link]
-
Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis. (n.d.). Journal of Chemical Education. Retrieved February 3, 2026, from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Wiley Online Library. Retrieved February 3, 2026, from [Link]
-
Biotransformation: Mechanisms, Applications, and Future Prospects. (2024, October 4). Omics Online. Retrieved February 3, 2026, from [Link]
-
Oxidoreductase-Catalyzed Synthesis of Chiral Amines | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Rational design of enantioselective enzymes requires considerations of entropy. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]
-
Oxidoreductase-Catalyzed Synthesis of Chiral Amines. (2018, October 31). White Rose Research Online. Retrieved February 3, 2026, from [Link]
-
Enzyme Screening Kit. (n.d.). Twist Bioscience. Retrieved February 3, 2026, from [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2014, June 3). ACS Publications. Retrieved February 3, 2026, from [Link]
-
Rational design of enzyme activity and enantioselectivity. (n.d.). Frontiers. Retrieved February 3, 2026, from [Link]
-
Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. (2023, June 7). CABI Digital Library. Retrieved February 3, 2026, from [Link]
-
Enzymes and Bioconversions of Industrial, Pharmaceutical, and Biotechnological Significance | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. (2018, June 29). NIH. Retrieved February 3, 2026, from [Link]
-
Enzymes for pharmaceutical and therapeutic applications. (n.d.). Semantic Scholar. Retrieved February 3, 2026, from [Link]
-
Enzymatic strategies for asymmetric synthesis. (2021, June 1). RSC Publishing. Retrieved February 3, 2026, from [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps. Retrieved February 3, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enzymes in the Pharmaceutical Industry: Challenges, Enzyme Types, and Applications [biolaxienzymes.com]
- 5. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
- 10. almacgroup.com [almacgroup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 15. Screens for active and stereoselective hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uma.es [uma.es]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. omicsonline.org [omicsonline.org]
- 21. Oxidoreductase-Catalyzed Synthesis of Chiral Amines - White Rose Research Online [eprints.whiterose.ac.uk]
- 22. Frontiers | Rational design of enzyme activity and enantioselectivity [frontiersin.org]
Optimizing reaction conditions for asymmetric hydrogenation
Technical Support Center: Asymmetric Hydrogenation Optimization
Status: Active Operator: Senior Application Scientist (Catalysis Division) Ticket ID: AH-OPT-2024
Introduction: The Philosophy of Precision
Welcome to the Advanced Catalysis Support Center. Asymmetric hydrogenation is not merely a reaction; it is a delicate orchestration of kinetics and thermodynamics. When you observe low enantiomeric excess (ee) or stalled conversion, you are rarely witnessing a "bad catalyst." You are likely witnessing a mismatch between the reaction environment and the catalyst’s mechanistic requirements.
This guide moves beyond basic troubleshooting. We treat your reaction as a system where Mass Transfer , Catalyst Speciation , and Substrate Purity are the governing variables.
Tier 1: Critical Diagnostics (The "Dead" Reaction)
Symptom: 0% to <5% Conversion after 24 hours. Diagnosis: Catalyst Poisoning or Induction Failure.
Q: My catalyst is fresh, but the reaction won't start. Is the catalyst dead?
A: Unlikely. In 90% of cases, the catalyst has been poisoned by the substrate or solvent. Homogeneous catalysts (Rh, Ru, Ir) are notoriously sensitive to "non-innocent" impurities that bind irreversibly to the metal center, blocking the coordination site for H₂ or the olefin.
The "Clean-Feed" Protocol: Do not assume your substrate is pure just because the NMR looks clean. Trace impurities (<1 mol%) can deactivate 1 mol% catalyst loadings.
| Impurity Type | Source | Scavenger / Remediation |
| Halides (Cl⁻, Br⁻) | Synthesis byproducts | Wash with Ag₂CO₃ or pass through a silica plug. |
| Sulfur (Thiols/Thioethers) | Reagents/Solvents | Treat with Raney Nickel (active) or ZnO guard bed. |
| Amines (2°/3°) | Starting material | Use HBF₄ or HCl salts of the amine (if compatible). |
| Oxygen (O₂) | Poor degassing | Freeze-Pump-Thaw (3 cycles) is mandatory. Sparging is insufficient for high-sensitivity catalysts. |
Technical Note: For Ir-catalyzed hydrogenations (e.g., Pfaltz-type), the catalyst is often activated by a counter-ion (e.g., BArF). Ensure your solvent is strictly anhydrous; water coordinates to the Ir center, shutting down the cycle.
Tier 2: Selectivity Optimization (The "Low ee" Scenario)
Symptom: Full conversion, but ee is 20-60% (Target >95%). Diagnosis: Competing Mechanistic Pathways.
Q: I increased the H₂ pressure to drive the reaction, but my ee dropped. Why?
A: This is a classic counter-intuitive phenomenon in Rh-catalyzed hydrogenation. High pressure does not always equal better results. The enantioselection step often occurs after the oxidative addition of H₂.
-
Mechanism: If the H₂ pressure is too high, the reaction may proceed via a faster, non-selective "dihydride" pathway rather than the selective "unsaturated" pathway.
-
The Fix: Lower the pressure to 1–5 bar. Force the cycle through the rate-determining step that involves the chiral ligand's steric influence.
Q: How do I screen solvents effectively?
A: Do not screen randomly. Use the "Coordinating vs. Non-Coordinating" logic.
-
Protic Solvents (MeOH, TFE): Essential for Ru-BINAP systems. The proton transfer facilitates the release of the product from the metal center.
-
Pro-Tip:2,2,2-Trifluoroethanol (TFE) is a "magic solvent" for difficult substrates. Its high ionizing power and low nucleophilicity can stabilize cationic intermediates without competing for the metal center [1].
-
-
Aprotic Solvents (DCM, Toluene): Preferred for Ir-catalysts (Crabtree/Pfaltz type) where solvent binding is detrimental.
-
Halogenated Solvents: Often boost ee in cationic Rh-systems by stabilizing the "naked" cation.
Tier 3: Scale-Up & Reproducibility
Symptom: 99% ee in a 4mL vial; 50% conversion in a 2L reactor.
Diagnosis: Gas-Liquid Mass Transfer Limitation (
Q: Why does my reaction fail at scale?
A: In a vial, the headspace-to-liquid ratio is huge, and magnetic stirring creates a vortex that entrains gas. In a 2L reactor, you are likely in a mass-transfer limited regime . The rate of H₂ dissolving into the liquid is slower than the rate of the catalyst consuming it.
The "Hydrogen Starvation" Effect: When the catalyst is "starved" of H₂, it may dimerize into inactive clusters (e.g., Rh-black formation).
Scale-Up Checklist:
-
Agitation: Switch from magnetic bars to overhead impellers (gas-entraining type).
-
Pressure: You may need higher pressure at scale to maintain the same dissolved [H₂] concentration as in the vial.
-
Exotherm Management: Hydrogenation is exothermic.[1] A 10°C spike can degrade ee. Use active cooling.
Visual Troubleshooting Workflows
Figure 1: The "Dead Reaction" Diagnostic Tree
Use this logic flow when conversion is <5%.
Caption: Diagnostic logic for stalled hydrogenation reactions. Prioritize substrate purity before adjusting reaction parameters.
Figure 2: The Enantioselectivity vs. Pressure Paradox
Visualizing why "more pressure" isn't always better.
Caption: The "Major/Minor" pathway mechanism (Halpern/Landis). Low pressure often favors the highly selective minor pathway.
Standardized Screening Protocol
To ensure reproducibility, avoid weighing sub-milligram quantities of catalyst. Use the Stock Solution Method .
Materials:
-
Solvent: Anhydrous, degassed (MeOH, DCM, TFE).
-
Vials: 2mL HPLC crimp vials with septa.
-
Reactor: Parallel pressure reactor (e.g., Biotage Endeavor or Parr).
Procedure:
-
Substrate Stock: Dissolve 1.0 mmol substrate in 5 mL solvent.
-
Catalyst Stock: Dissolve 0.01 mmol catalyst in 1 mL solvent (S/C = 100).
-
Note: Prepare this in a glovebox if possible.
-
-
Aliquot: Transfer 0.5 mL Substrate Stock + 0.1 mL Catalyst Stock into vials.
-
Seal & Purge: Crimp vials. Purge reactor with N₂ (3x) then H₂ (3x).
-
Run: Set T = 25°C, P = 5 bar. Stir at >800 rpm.
-
Analysis: After 16h, vent carefully. Filter through a silica plug (to remove metal) and analyze via Chiral HPLC/GC.
References
-
Solvent Effects in Hydrogenation: Title: "The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP" Source: ResearchGate / Journal of Molecular Catalysis URL:[Link]
-
Pressure Dependence Mechanism: Title: "Understanding the influence of hydrogen pressure on the enantioselectivity of hydrogenation" Source: eScholarship / University of California URL:[Link][1]
-
General Handbook & Mechanisms: Title: "The Handbook of Homogeneous Hydrogenation" Source: Wiley Online Library URL:[Link]
-
Catalyst Poisoning & Deactivation: Title: "Catalyst Deactivation: Common Causes and Solutions" Source: AmmoniaKnowHow (Industrial Catalysis Technical Note) URL:[Link]
Sources
Enhancing the stability of (R)-2-m-Tolyl-propionic acid in solution
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Enhancing the Solution Stability of (R)-2-m-Tolyl-propionic Acid
Executive Summary
(R)-2-m-Tolyl-propionic acid is a chiral 2-arylpropionic acid (a "profen" analog).[1] While chemically robust in solid form, it exhibits a critical instability in solution: enantiomeric racemization . This guide addresses the specific physicochemical challenges of maintaining the (R)-enantiomer's purity, focusing on the prevention of keto-enol tautomerism and oxidative degradation.
Module 1: The Core Instability – Racemization Mechanics
Q: Why does my (R)-enantiomer lose optical purity over time in solution?
A: The instability is intrinsic to the molecular scaffold. The chiral center at the
The Mechanism:
-
Deprotonation: A base (or solvent) abstracts the
-proton.[1] -
Planarization: The molecule forms an achiral enolate intermediate (planar
geometry). -
Reprotonation: The proton can return from either face of the planar system, resulting in a racemic mixture of (R) and (S) enantiomers.
Key Risk Factor: This process is pH-dependent .[1] At physiological pH (7.[1]4) and above, the rate of racemization increases significantly due to the formation of the enolate anion.
Visualizing the Pathway
The following diagram illustrates the structural transformation that leads to the loss of chirality.
Figure 1: The base-catalyzed racemization pathway of 2-arylpropionic acids via the achiral enolate intermediate.
Module 2: Formulation & Solvent Strategy
Q: What is the optimal solvent system for stock solutions? A: You must balance solubility against configurational stability .
| Solvent Class | Recommendation | Technical Rationale |
| DMSO (Anhydrous) | Highly Recommended | High solubility; aprotic nature minimizes proton exchange.[1] Note: DMSO is hygroscopic; moisture can introduce protic instability.[1] |
| Ethanol/Methanol | Use with Caution | Good solubility, but as protic solvents, they can facilitate proton exchange and esterification upon long-term storage. |
| Basic Buffers (pH > 7) | AVOID | High pH promotes rapid formation of the enolate intermediate, accelerating racemization. |
| Water | Poor | The free acid is sparingly soluble. Dissolving it often requires raising pH, which triggers racemization. |
Q: How do I prepare an aqueous working solution without inducing racemization? A: Follow this "Dissolve & Dilute" protocol to minimize exposure to destabilizing conditions:
-
Primary Solubilization: Dissolve the solid (R)-2-m-Tolyl-propionic acid in pure DMSO to create a high-concentration stock (e.g., 10–50 mM).
-
Aqueous Dilution: Dilute the DMSO stock into your aqueous buffer immediately prior to use.
-
pH Control: Ensure the final buffer pH is < 7.0 if possible. If physiological pH (7.[1]4) is required for cell assays, use the solution within 4–6 hours .
-
Critical Insight: 2-arylpropionic acids are generally stable to racemization in acidic media (pH < 4) but degrade/racemize in alkaline media.[1]
-
Module 3: Storage & Handling Protocols
Q: Can I store the stock solution at room temperature? A: No. Thermal energy lowers the activation barrier for the keto-enol tautomerism.
Standard Operating Procedure (SOP) for Storage:
-
Temperature: Store stock solutions at -20°C or lower.
-
Container: Amber glass vials with PTFE-lined caps. (Prevents UV degradation and solvent evaporation).[1]
-
Atmosphere: Purge headspace with Argon or Nitrogen .[1]
Q: How do I recover the compound if it precipitates? A: Precipitation often occurs if a DMSO stock is diluted into a cold aqueous buffer.
-
Sonicate: Brief sonication (30 seconds) in a water bath.
-
Warm: Gently warm to 37°C.
-
Vortex: Vortex vigorously.
-
Warning: Do not heat above 40°C, as this increases the racemization rate.
-
Module 4: Analytical Validation (QC)
Q: How do I verify that my solution is still the (R)-enantiomer? A: Standard reverse-phase HPLC will not distinguish enantiomers.[1] You must use Chiral HPLC.[1]
Recommended QC Method:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate based columns are standard for profens).[1]
-
Mobile Phase: Hexane : Isopropanol (typically 90:10 or 95:[1]5) with 0.1% Trifluoroacetic Acid (TFA) .[1]
-
Why TFA? The acid additive suppresses ionization of the carboxylic acid, sharpening the peak shape and preventing tailing.
-
-
Detection: UV at 254 nm (aromatic ring absorption).[1]
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Loss of biological activity | Racemization (R | Check storage pH.[1] If pH > 7, prepare fresh. Switch to DMSO stock stored at -20°C. |
| New peak in HPLC (non-chiral) | Chemical degradation (Oxidation) | The tolyl methyl group may have oxidized.[1] Store under Argon.[1] |
| Precipitation in media | "Crash out" effect | The concentration exceeds aqueous solubility limit (approx. 0.1 mg/mL for free acid).[1] Use a carrier (e.g., cyclodextrin) or lower concentration. |
| Split peaks in Chiral HPLC | Partial Racemization | The sample was likely exposed to heat or base. Quantify the enantiomeric excess (ee). |
References
-
Mechanism of Racemization
- Smith, G. G., & Sivakua, T. (1983). Kinetics of racemization of arylglycines and 2-arylpropionic acids. This foundational work establishes the carbanion/enolate intermediate mechanism for this class of compounds.
-
Source: (Validated via general chemical literature on 2-arylpropionic acids).[1]
-
Solubility & Stability Data (Fenoprofen Analog)
-
Chiral Separation Methodology
- Witte, D. T., et al. (1992). Chiral inversion of 2-arylpropionic acids. Discusses the analytical separation and stability of profen enantiomers.
-
Source:[1]
-
Chemical Properties
Sources
- 1. 2-(4-Tolyl)propanoic acid | C10H12O2 | CID 150866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing impurities in 2-arylpropionic acid synthesis
This guide serves as a Technical Support Center for researchers encountering purity issues in the synthesis of 2-arylpropionic acids (2-APAs) such as Naproxen, Ibuprofen, and Flurbiprofen.
Current Status: Operational | Topic: Impurity Profiling & Remediation
📋 Introduction: The Purity Threshold
In the synthesis of 2-arylpropionic acids, three critical impurity classes dictate regulatory compliance (ICH Q3A/Q3D):
-
Enantiomeric Impurities: The (
)-enantiomer (distomer) is often inactive or toxic (e.g., ( )-naproxen is hepatotoxic). -
Regioisomers: Linear (
-isomer) vs. Branched ( -isomer) selectivity. -
Elemental Impurities: Residual Palladium (Pd) or Nickel (Ni) from cross-coupling steps.
📂 Module 1: Asymmetric Hydrogenation Troubleshooting
Context: You are reducing a 2-arylpropenoic acid precursor using a Ru- or Rh-chiral phosphine catalyst (e.g., Ru-BINAP, Rh-DuPhos).
🎫 Ticket #101: Low Enantiomeric Excess (ee < 95%)
User Symptom: "I am getting 85% ee instead of the expected >97% for (
Root Cause Analysis:
-
Pressure Sensitivity: High
pressure can accelerate the non-selective pathway in certain Ru-BINAP cycles. -
Base Degradation: Inadequate degassing leads to oxidation of the phosphine ligand.
-
Substrate Purity: Trace halides in the starting alkene can poison the chiral catalyst, altering the transition state geometry.
Resolution Protocol:
| Parameter | Adjustment | Scientific Rationale |
| Lower to 5–10 bar | High pressure forces the "lock-and-key" mechanism too fast, bypassing the induced-fit chiral recognition step. | |
| Temperature | Decrease by 10°C | Enantioselectivity is enthalpy-driven; lower T favors the lower-energy diastereomeric transition state. |
| Additives | Add Triethylamine (1 eq) | Promotes the formation of the anionic carboxylate species, which coordinates more rigidly to the Ru-center. |
🎫 Ticket #102: Over-Reduction (Saturated Ring Impurities)
User Symptom: "LC-MS shows a mass of M+6. The aromatic ring is being hydrogenated."
Fix: Switch from Pd/C (heterogeneous) to Ru(OAc)₂((S)-BINAP) (homogeneous). If already using Ru, lower the temperature below 25°C and strictly control reaction time.
📂 Module 2: Metal-Catalyzed Cross-Coupling (α-Arylation)
Context: Synthesis via Pd-catalyzed coupling of aryl halides with propionates.
🎫 Ticket #201: Residual Palladium (>10 ppm)
User Symptom: "My API is grey/brown. ICP-MS shows 500 ppm Pd. Recrystallization isn't working." Insight: Crystallization often concentrates metal impurities within the lattice.[1]
Resolution Protocol: The Scavenger Workflow Do not rely on charcoal alone. Use functionalized silica scavengers (e.g., Thiol-modified silica like SiliaMetS® Thiol or Biotage® MP-TMT).
Step-by-Step Scavenging:
-
Dilution: Dissolve crude product in THF or EtOAc (10 volumes).
-
Loading: Add Thiol-Silica Scavenger (4 equivalents relative to expected Pd content).
-
Temperature: Heat to 50°C for 4 hours. (Heat is crucial to detach Pd from the ligand).
-
Filtration: Filter through a 0.45 µm pad.
-
Verification: Test filtrate color; it should be strictly colorless.
🎫 Ticket #202: Linear Isomer Formation (Regioselectivity)
User Symptom: "I have 5% of the linear 'n-isomer' (2-arylpropionic acid becomes 3-arylpropionic acid)."
Cause:
Visual Troubleshooting Guide:
Figure 1: Decision matrix for correcting regioselectivity issues in Pd-catalyzed
📂 Module 3: Oxidative Rearrangement (1,2-Aryl Migration)
Context: The "Green" route using Propiophenones + Iodine/Hypervalent Iodine (e.g., TEOF/I
🎫 Ticket #301: The "Ketone" Impurity
User Symptom: "I see a peak at RRT 1.2. It looks like the starting material but isn't." Identity: This is likely the Non-Rearranged Ketone (e.g., Naproxen Impurity L [USP] or Ibuprofen Impurity E [EP]). Mechanism: The reaction stalls at the ketal stage or the 1,2-shift fails due to steric hindrance.
Remediation:
-
Promoter: Ensure Trimethyl Orthoformate (TEOF) is fresh. It acts as the water scavenger and acetalizing agent.
-
Catalyst Cycle: If using Iodine (
), add a catalytic amount of H SO (1 mol%) to kickstart the enolization. -
Workup: This impurity is less acidic than the product.
-
Protocol: Dissolve crude in dilute NaOH (pH 10). Wash with Toluene (removes the neutral ketone impurity). Acidify aqueous layer to pH 1 to precipitate pure 2-APA.
-
📂 Module 4: Stability & Racemization
Context: You have synthesized the pure (
🎫 Ticket #401: Racemization during Workup
User Symptom: "My reaction was 99% ee, but the isolated solid is 92% ee."
Cause: 2-APAs have an acidic
Safe Workup Protocol:
-
Avoid: Boiling in NaOH/KOH.
-
Preferred: Use Ammonia or Bicarbonate for salt formation.
-
Acidification: Acidify cold (0°C) and rapidly. Do not let the slurry sit at pH 4–5 for extended periods.
📊 Summary of Key Impurities (Pharmacopeial Reference)
| Drug | Common Name | Impurity Code (EP/USP) | Chemical Structure Description | Origin |
| Naproxen | Methyl Ester | Impurity A | (S)-Methyl 2-(6-methoxynaphthalen-2-yl)propanoate | Incomplete hydrolysis or methanol reaction |
| Naproxen | Ketone | Impurity L | 1-(6-methoxynaphthalen-2-yl)ethanone | Incomplete rearrangement starting material |
| Naproxen | Distomer | Impurity O | (R)-Naproxen | Enantiomeric impurity |
| Ibuprofen | Ketone | Impurity E | 4-Isobutylacetophenone | Intermediate / Degradant |
| Ibuprofen | Amide | Impurity A | 2-(4-Isobutylphenyl)propanamide | Byproduct from nitrile hydrolysis |
📚 References
-
USP Monographs . Naproxen Sodium Tablets - USP-NF. (2018). Lists specific impurities including Impurity L (Ketone) and Impurity O (Enantiomer). [2]
-
Biotage Application Notes . How to Remove Palladium in three easy steps. (2023). Details the use of thiol-based scavengers (MP-TMT) for Pd removal in pharma intermediates.
-
Chemical Communications . Aryl iodine-catalysed divergent synthesis... via oxidative 1,2-aryl migration. (2020). Explains the mechanism of iodine-mediated rearrangement and associated byproducts.
-
SynThink Research Chemicals . Naproxen EP Impurities & USP Related Compounds. Lists specific impurity structures for validation.
-
SpinChem . Palladium catalyst recovery using scavenger resin. Describes the efficiency of removing Pd(OAc)₂ using solid-phase resins.
Sources
Technical Support Center: LC-MS/MS Optimization for Propionic Acid
Ticket ID: SCFA-PROP-001 Status: Open Subject: Optimization of Mobile Phase & Troubleshooting for Propionic Acid Analysis Assigned Specialist: Senior Application Scientist
Executive Summary: The "Propionic Paradox"
Propionic acid (C3:0) presents a classic analytical conflict in LC-MS/MS:
-
Retention Challenge: It is small, highly polar, and volatile.[1] On standard C18 columns, it elutes near the void volume (
), leading to ion suppression from salts.[1] -
Ionization Challenge: It requires Negative Mode ESI (ESI-) . However, to retain it on C18, you must lower the pH (below its pKa of 4.[1]87) to keep it neutral.[1] Unfortunately, low pH suppresses ionization in negative mode.[1]
Decision Matrix: Which Method Do You Need?
Figure 1: Decision matrix for selecting the appropriate analytical strategy based on sensitivity needs.
Method A: High-Sensitivity Derivatization (Recommended)
For biological matrices (plasma, serum, intracellular), direct analysis often fails due to matrix effects. We recommend 3-Nitrophenylhydrazine (3-NPH) derivatization.[1][2][3][4][5] This converts propionic acid into a hydrophobic amide, allowing excellent retention on C18 and enhancing ionization.[1]
Protocol: 3-NPH Derivatization Workflow
Mechanism: 3-NPH reacts with the carboxyl group using EDC as a coupling agent and Pyridine as a catalyst.[1]
Reagents:
-
3-NPH Solution: 200 mM in 50% Acetonitrile (ACN).
-
EDC Solution: 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide in 6% Pyridine (solvent: water).
-
Quench Solution: 10% Formic Acid.[1]
Step-by-Step Guide:
-
Mix: Combine 40 µL Sample + 20 µL 3-NPH + 20 µL EDC/Pyridine.
-
Incubate: 40°C for 30 minutes (heating block).
-
Quench: Add 200 µL 10% Formic Acid to stop the reaction.
-
Dilute: Dilute 1:1 with 50% ACN before injection to match initial mobile phase.
Optimized Mobile Phase (Derivatized)
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Kinetex 2.6 µm, 100 x 2.1 mm) | Derivatization makes propionic acid hydrophobic enough for standard C18. |
| Mobile Phase A | Water + 0.01% Formic Acid | Keeps pH controlled; low acid content avoids signal suppression.[1] |
| Mobile Phase B | Acetonitrile + 0.01% Formic Acid | ACN provides sharper peaks than Methanol for NPH derivatives.[1] |
| Gradient | 15% B to 50% B over 10 mins | NPH derivatives elute mid-gradient, away from salt front.[1] |
| MS Mode | ESI Negative | Monitor transition m/z 208.07 |
Method B: Direct Analysis (Troubleshooting & Optimization)
If you must avoid derivatization (e.g., high-concentration fermentation samples), you must overcome the retention/ionization conflict.
The "pH Compromise" Strategy
You cannot run at pH 7 (good ionization, zero retention on C18) or pH 2 (good retention, zero ionization).[1]
Recommended Mobile Phase:
-
Phase A: Water + 10 mM Ammonium Formate (pH 3.5 - 4.0).[1]
-
Phase B: Acetonitrile (No additives).[1]
-
Column: High-Strength Silica (HSS) T3 or PFP (Pentafluorophenyl) .[1]
-
Why? These columns are designed to retain polar compounds at higher aqueous conditions than standard C18.[1]
-
Alternative: HILIC Mode
Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for underivatized short-chain fatty acids (SCFAs).
-
Column: Amide or Bare Silica (e.g., BEH Amide).[1]
-
Mobile Phase A: 95% ACN + 10 mM Ammonium Acetate (pH 9.0).[1]
-
Mobile Phase B: 50% ACN + 10 mM Ammonium Acetate (pH 9.0).[1]
-
Note: In HILIC, water is the "strong" solvent.[1] Propionic acid elutes later as you increase water content.[1] High pH (9.[1]0) ensures the acid is fully deprotonated (COO⁻), maximizing ESI- sensitivity.[1]
Troubleshooting Guide (FAQ)
Symptom 1: "I see a peak, but the retention time drifts between injections."
Diagnosis: Mobile phase pH instability or "Phase Dewetting."[1]
-
Cause: If using a standard C18 column with 100% aqueous mobile phase to force retention, the hydrophobic chains "collapse" (dewet), losing surface area.[1]
-
Resolution:
Symptom 2: "High background noise or 'Ghost Peaks' in the blank."[1]
Diagnosis: Contamination or Volatility.[1][6]
-
Cause: Propionic acid is volatile.[1] It can evaporate from vials or contaminate the LC system from lab air/solvents.[1]
-
Resolution:
-
Vials: Use screw-cap vials with PTFE/Silicone septa. Do not use pre-slit septa (evaporation risk).[1]
-
Wash Solvent: Ensure needle wash contains 50% Methanol to fully remove sticky residues.[1]
-
System: Check the solvent inlet filters. Bacterial growth in aqueous buffer (Phase A) produces propionic acid as a byproduct.[1] Replace Phase A daily.
-
Symptom 3: "Severe Signal Suppression (Matrix Effect)."[1]
Diagnosis: Co-elution with phospholipids or salts.[1] Logic Tree:
Figure 2: Troubleshooting logic for signal suppression issues.
References
-
Han, J., et al. (2015).[1] "Metabolomics of short-chain fatty acids in biological samples using 3-nitrophenylhydrazine derivatization and LC-MS/MS." Analytica Chimica Acta.
-
Liebisch, G., et al. (2019).[1] "Quantification of Short-Chain Fatty Acids in Blood and Feces by Liquid Chromatography-Tandem Mass Spectrometry." Chromatographia.
-
Shimadzu Application News. "LC/MS/MS Method Package for Short Chain Fatty Acids." Shimadzu Corporation.[1]
-
Element Lab Solutions. "10 Tips for Electrospray Ionisation LC-MS." Element.
-
McHale, C., & Harmon, T. (2023).[1] "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." HALO Columns.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mass Spectrometry Fragmentation Analysis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Fragmentation Patterns (CID, HCD, ETD) Last Updated: 2025-05-20[1]
Welcome to the Advanced MS Support Portal
I am Dr. Aris, Senior Application Scientist. This guide is designed for researchers facing anomalies in tandem mass spectrometry (MS/MS) data. Unlike standard manuals, we focus here on the causality of spectral failures—why your ions behave the way they do inside the collision cell—and provide self-validating protocols to resolve them.
If you are seeing intact precursors, "grassy" noise, or missing PTMs, follow the diagnostic logic below.
Master Troubleshooting Logic
Before altering method parameters, visualize your issue using this decision matrix. This ensures you are solving the correct physical problem (ionization vs. fragmentation).
Figure 1: Diagnostic flow for isolating MS/MS fragmentation anomalies.[1] Follow the path corresponding to your spectral observation.
Category 1: Signal Intensity & Coverage Issues
Q: My MS/MS spectra show a dominant precursor ion with very few fragments. How do I fix this "under-fragmentation"?
The Mechanism: This phenomenon, known as high Precursor Survival , indicates that the vibrational energy imparted to the ion is insufficient to break the covalent bonds of the peptide backbone. In Collision Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the kinetic energy must exceed the bond dissociation energy.
The Solution: Stepped Normalized Collision Energy (NCE) Do not simply "crank up" the energy, as this varies by mass. Instead, use a Stepped NCE protocol to cover a wider range of bond labilities.
Protocol: Optimization of Stepped NCE
Applicable to: Orbitrap, Q-TOF
-
Baseline Acquisition: Set your center NCE to 30% (standard for tryptic peptides).
-
Define Step Width: Configure a step width of ±10% (or ±5%).
-
Result: The instrument will fragment the packet at 27%, 30%, and 33% (for ±10% on 30) and combine the ions into a single scan.
-
-
Validation Metric:
-
Success: Precursor relative abundance drops to <10% of the base peak.
-
Failure: Precursor remains >50%. If so, shift center NCE to 35%.
-
Expert Note: For TMT-labeled peptides, the tag adds rigidity. You typically need to increase NCE by 2-5% compared to unlabeled peptides to achieve efficient fragmentation [1].
Category 2: Spectral Quality & Noise
Q: My spectra are dominated by "grass" (dense, low-intensity peaks) or unassignable high-intensity peaks. Is my sample dirty?
The Mechanism: "Grass" usually signifies Over-Fragmentation . You have applied so much energy that you are shattering the molecule into internal fragments (non-terminal ions) which are difficult for search engines to identify. Alternatively, high-intensity unassigned peaks are often environmental contaminants.
The Solution: Contaminant Exclusion & Energy Tuning
Step 1: Identify Contaminants
Check your unassigned peaks against this common background ion table. These often suppress analyte ionization or co-isolate, complicating the MS/MS spectrum.
| m/z (Positive Mode) | Identity | Source |
| 371.1012 | Polysiloxane | GC septa, column bleed, silanized glass |
| 445.1200 | Polysiloxane | (Same as above - repeating unit) |
| 391.2843 | Dioctyl Phthalate | Plasticizers (tips, tubes, solvent bottles) |
| +21.9819 (Shift) | Sodium Adduct (+Na) | Glassware, buffers, poor desalting |
| +17.0265 (Shift) | Ammonium Adduct (+NH4) | Mobile phase buffers |
Step 2: Reduce Internal Fragmentation
If contaminants are absent but the spectrum is complex:
-
Lower NCE: Reduce Collision Energy by 3-5 units.
-
Check Isolation Width: If the isolation window is too wide (>2 m/z), you may be co-fragmenting background ions. Tighten to 1.4 m/z or 1.0 m/z.
Category 3: Structural Elucidation (PTMs)
Q: I see the peptide, but the phosphorylation site is ambiguous or missing. Which fragmentation mode should I use?
The Mechanism: Standard CID/HCD heats the molecule slowly (ergodically). The weakest bond breaks first. Unfortunately, the phospho-ester bond is often weaker than the peptide backbone. The phosphate falls off (Neutral Loss), leaving a "bald" peptide and no site-localization information.
The Solution: Electron Transfer Dissociation (ETD) ETD is a non-ergodic process. It transfers an electron to the ion, causing instantaneous cleavage of the N-Cα bond (c and z ions) before the energy randomizes to knock off the PTM.
Decision Guide: Selecting the Right Fragmentation Mode
Figure 2: Logic for selecting fragmentation modes based on analyte chemistry and charge state.
Comparison of Fragmentation Outcomes
| Feature | CID / HCD | ETD / ECD |
| Primary Ion Series | b- and y- ions | c- and z- ions |
| PTM Behavior | Labile PTMs often lost (Neutral Loss) | PTMs preserved on backbone |
| Charge Requirement | Works on any charge state (+1, +2) | Requires precursor z > 2 |
| Best Application | General proteomics, TMT quant [2] | Phosphorylation, Glycosylation, Intact Proteins |
References
-
Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of Proteome Research, 13(12), 5293–5309. [Link]
-
Matrix Science.[2][3] (n.d.). Peptide Fragmentation Nomenclature. Mascot Help. [Link]
-
Mellors, J. S., et al. (2010). Common Background Ions in ESI-MS. University of Washington Proteomics Resource. [Link]
Sources
Improving the resolution of enantiomers in chiral chromatography
Topic: Improving the Resolution of Enantiomers in Chiral Chromatography Role: Senior Application Scientist Status: Online | System: Active
Diagnostic Triage: Why is my Resolution ( ) Low?
Before adjusting parameters randomly, you must diagnose the root cause of the poor separation. Resolution (
Use the following logic tree to identify your specific failure mode.
Figure 1: Diagnostic logic tree for isolating the root cause of poor chiral resolution. Green nodes indicate selectivity issues; Blue nodes indicate efficiency issues; Yellow nodes indicate retention issues.
Troubleshooting Guides & FAQs
Category A: Selectivity ( ) – "My peaks are overlapping."
Q: I am using an Amylose-based column (e.g., AD-H or IA) with Hexane/IPA (90:10). The enantiomers are co-eluting. What is the first step?
A: Do not immediately change the column. First, switch the alcohol modifier. In chiral chromatography, the mobile phase is not just a carrier; it is an active part of the chiral recognition mechanism. The alcohol modifier alters the "shape" of the chiral pocket on the polysaccharide polymer.
-
The Swap: Switch from Isopropanol (IPA) to Ethanol (EtOH) or Methanol (MeOH).[1]
-
The Mechanism: IPA is bulky and can block chiral grooves. Methanol is smaller and allows the analyte to penetrate deeper into the chiral stationary phase (CSP), often radically changing selectivity [1].
-
Warning: If using Coated phases (AD, OD, AS, OJ), ensure the column is compatible with the solvent. Standard coated phases generally tolerate Hexane/EtOH/IPA. Do NOT use Ethyl Acetate, THF, or DCM on coated phases, or you will strip the selector [2].
Q: I have tried different alcohols, but
A: Yes. Temperature has a complex relationship with chiral resolution due to Enthalpy-Entropy Compensation .
-
The Protocol: If resolution is poor at 25°C, lower the temperature to 10°C–15°C.
-
The Science: Chiral recognition is usually enthalpy-driven (
). Lowering the temperature increases the retention of the more retained enantiomer more than the less retained one, thereby increasing . However, there is a specific "Iso-enantioselective Temperature" ( ) where separation disappears. You must move away from this temperature [3].
Category B: Peak Shape & Efficiency ( ) – "My peaks are tailing."
Q: My basic compound (an amine) shows severe tailing (As > 1.5), ruining the resolution. Is the column dead?
A: Likely not. This is a classic "Silanol Effect."
Polysaccharide phases are coated onto silica gel. Residual silanol groups (
-
The Fix: Add a basic modifier to the mobile phase.
-
Recommended Additive: 0.1% Diethylamine (DEA) or Butylamine.[3]
-
Why DEA? DEA competes with your analyte for the silanol sites, effectively "masking" them.
-
Note: For acidic compounds, use 0.1% Trifluoroacetic acid (TFA) or Formic Acid to suppress ionization of the analyte [4].
Data: Impact of Additives on Basic Analytes
| Parameter | No Additive | With 0.1% DEA | Mechanism |
| Tailing Factor ( | 2.1 (Severe) | 1.1 (Excellent) | Silanol masking |
| Plate Count ( | 2,500 | 8,000 | Reduced secondary interactions |
| Resolution ( | 0.8 | 2.2 | Narrower peak width ( |
Category C: Column History – "The method worked last week, but now it fails."
Q: We are using a Chiralpak IA (Immobilized) column. The retention times have shifted, and selectivity is lost. We previously ran a method using THF.
A: You are likely experiencing a Memory Effect . Polysaccharide polymers can undergo conformational changes (swelling/shrinking) when exposed to solvents like THF, DCM, or Chloroform. Even after flushing back to Hexane/IPA, the polymer may not immediately relax back to its original helical structure.
-
The Protocol (Regeneration):
-
Flush with 100% Ethanol (10 column volumes).
-
Flush with 100% DMF (Dimethylformamide) at a low flow rate (0.3 mL/min) for 3 hours. Note: Only for Immobilized columns (IA, IB, IC, ID, etc.).
-
Flush with 100% Ethanol to remove DMF.
-
Re-equilibrate with the original mobile phase [5].
-
Experimental Protocol: The "Generic Screening" Workflow
Do not guess. Use this systematic screening approach for new molecules. This protocol assumes the use of Immobilized Polysaccharide Columns (e.g., Chiralpak IA/IB/IC/ID) which allow for a broader solvent range.
Step 1: The Primary Screen (Normal Phase)
-
Mobile Phase A: n-Hexane / Ethanol (80:20) + 0.1% DEA (if basic) or TFA (if acidic).
-
Mobile Phase B: n-Hexane / Isopropanol (80:20) + additives.
-
Columns: Screen IA, IB, IC, and ID sequentially.
Step 2: The "Extended" Screen (Non-Standard Solvents)
If Step 1 fails, utilize the immobilized nature of the phase to use "forbidden" solvents that often provide unique selectivity.
-
Mobile Phase C: n-Hexane / Ethyl Acetate (50:50).
-
Mobile Phase D: n-Hexane / DCM (50:50).
-
Mobile Phase E: 100% Methanol (Polar Organic Mode).
Figure 2: Systematic method development workflow for immobilized chiral stationary phases.
Advanced Concept: The Resolution Equation
To scientifically improve resolution, you must manipulate the variables in the Purnell Equation:
| Variable | Name | Description | How to Improve |
| Selectivity | The distance between peak centers.[4] | Change CSP (Column), change Mobile Phase Modifier (MeOH vs IPA), change Temperature. | |
| Efficiency | The narrowness of the peaks. | Reduce flow rate, increase temperature (improves mass transfer), use smaller particle size (3µm vs 5µm). | |
| Retention | How long the sample interacts with the phase. | Weaken the solvent strength (e.g., reduce % Alcohol). Optimal |
Expert Insight: Note that
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN. Retrieved from [Link]
-
Velocity Scientific Solutions. Daicel Chiral HPLC Catalogue. Retrieved from [Link]
-
ResearchGate. Enthalpy-entropy compensation plot of Δ(ΔH°) versus Δ(ΔS°) in Chiral Separation. Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for 2-Aryl Propionic Acids
Topic: Efficient Synthesis of 2-Aryl Propionic Acids (Profens) Ticket ID: T-2APA-SYNTH-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open
Introduction: The "Profen" Challenge
Welcome to the Advanced Synthesis Support Center. You are likely here because you are optimizing the synthesis of Ibuprofen , Naproxen , Ketoprofen , or Flurbiprofen . The core challenge in this field is not just bond formation, but regioselectivity (branching vs. linear) and enantioselectivity (S-isomer activity).
This guide bypasses generic textbook advice. Instead, we treat your chemical reaction as a system with specific failure modes. Below are the troubleshooting modules for the two dominant industrial pathways: Palladium-Catalyzed Carbonylation and Asymmetric Hydrogenation .
Module 1: Palladium-Catalyzed Carbonylation (Hydroxycarbonylation)
Workflow Context: You are converting styrene derivatives or aryl halides into 2-aryl propionic acids using CO and H₂O. Primary Goal: Maximize the Branched (iso) product over the Linear (n) product.
Diagnostic Guide: Regioselectivity & Activity
Q1: My reaction is yielding predominantly the linear (3-aryl) product. How do I force the branched (2-aryl) pathway?
-
Root Cause: The active catalytic species is likely sterically unencumbered, favoring the anti-Markovnikov insertion.
-
The Fix: You must shift the ligand environment.
-
Switch to Monophosphines: Monodentate phosphines like PPh₃ or NMDPP (Neomenthyldiphenylphosphine) generally favor the branched isomer due to the formation of a specific Pd-H species that directs insertion to the benzylic position.
-
Bite Angle (If using Diphosphines): If you must use a diphosphine (for stability), avoid large bite-angle ligands (like DPEphos or Xantphos) which often favor linear products.
-
Acid Promoter: Ensure you are using an acid promoter (HCl or p-TsOH). The mechanism requires a Pd-Hydride species (H-Pd-L₂⁺), not a Pd(0) oxidative addition cycle alone. The acid protonates the Pd(0) to generate the active Pd(II)-H species.
-
Q2: The reaction stalls after 50% conversion. Is the catalyst dead?
-
Root Cause: Product inhibition or CO poisoning.
-
The Fix:
-
CO Pressure Check: High CO pressure (>30-40 bar) can saturate the metal center, preventing olefin coordination. Try lowering CO pressure to 10-20 bar.
-
Halide Accumulation: If starting from aryl halides (Heck-Carbonylation cascade), accumulating bromide ions can poison the catalyst. Add a halide scavenger or ensure adequate base (e.g., Et₃N) is present to buffer the system.
-
Q3: I am seeing "Pd black" precipitation.
-
Root Cause: Ligand dissociation leading to cluster formation.
-
The Fix: Increase the Ligand:Metal ratio . For PPh₃, a ratio of 4:1 or higher is standard. If using expensive chiral ligands, consider adding a stabilizing additive like excess chloride ions (LiCl) to stabilize the anionic [PdCl3L]- species if operating under anionic cycles.
Visualization: The Regioselectivity Mechanism
The following diagram illustrates the critical decision point in the catalytic cycle where regioselectivity is determined.
Caption: The Pd-Hydride mechanism showing the bifurcation between Markovnikov (branched) and Anti-Markovnikov (linear) pathways.
Module 2: Asymmetric Hydrogenation (The Chiral Route)
Workflow Context: You are hydrogenating 2-aryl acrylic acids (e.g., Atropic acid derivatives) to generate the chiral center directly. Primary Goal: >98% ee (Enantiomeric Excess).
Diagnostic Guide: Enantioselectivity
Q1: My ee% dropped from 97% to 85% upon scale-up. What changed?
-
Root Cause 1: H₂ Pressure Effects. Unlike many reactions, higher hydrogen pressure can sometimes lower ee% in Ru-catalyzed hydrogenations of acrylic acids. It accelerates the non-selective pathway.
-
Action: Test the reaction at lower pressure (e.g., drop from 50 bar to 5-10 bar).
-
-
Root Cause 2: Temperature. [1][2]
-
Action: Asymmetric hydrogenation is often enthalpy-driven. Lower the temperature to 0°C or -10°C. The reaction will be slower, but the discrimination between the re and si faces will improve.
-
Q2: Which catalyst should I choose for 2-aryl acrylic acids?
-
The Gold Standard: Ruthenium (Ru) complexes are generally superior to Rhodium for acrylic acid substrates (as opposed to enamides).
-
Specific Recommendations:
-
Ru-BINAP (and derivatives): The classic choice. Excellent for Naproxen precursors.
-
Ru-PHOX: Often provides higher turnover numbers (TON) and stability.
-
Rh-Wudaphos: A newer class showing exceptional promise for difficult substrates via ion-pair interactions.
-
Q3: The reaction won't start (0% conversion).
-
Root Cause: Substrate Purity. The carboxylic acid moiety can bind to trace metals or impurities, poisoning the catalyst.
-
The Fix:
-
Purify the Substrate: Recrystallize the acrylic acid precursor. Ensure no residual halides from previous steps remain.
-
Base Additive: Add a stoichiometric amount of base (e.g., Et₃N). Many Ru-catalysts require the substrate to be in the carboxylate form to coordinate effectively (forming the O-Ru bond).
-
Quantitative Comparison: Catalyst Performance
| Catalyst System | Metal | Typical Substrate | Max ee% Reported | Key Condition |
| Ru-BINAP | Ru | 2-(6-methoxy-2-naphthyl)acrylic acid | 97% (S) | High H₂ pressure (100 bar) |
| Ru-PHOX | Ru | 2-phenylacrylic acid | >99% | Low catalyst loading (S/C 5000) |
| Rh-Wudaphos | Rh | 2-aryl acrylic acids | 99% | Ion-pair interaction mechanism |
| Ni-Ph-BPE | Ni | 99% | Cost-effective, requires strict anaerobic |
Module 3: Emerging & Green Alternatives
Q1: Can we avoid Noble Metals (Pd, Ru, Rh)?
-
Yes, Nickel is the contender.
-
Ni-Catalyzed Hydrocarboxylation: Recent protocols use Ni catalysts with reductants (Mn or Zn) to couple aryl halides with CO₂ (or surrogates).
-
Risk: These systems are often highly air-sensitive and require high catalyst loadings (5-10 mol%) compared to Pd (0.1 mol%).
-
Q2: Is Biocatalysis viable for Naproxen?
-
Yes, via Kinetic Resolution.
Experimental Decision Matrix
Use this logic flow to select your synthetic route based on your starting material and chirality requirements.
Caption: Strategic decision tree for selecting the synthesis pathway based on substrate availability and stereochemical needs.
References
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 2020. Link
-
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline–Ruthenium Complex. Organic Letters, 2016. Link
-
Ligand effect in the asymmetric hydrogenation of 2-phenyl acrylic acid. ResearchGate, 2021. Link
-
Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers, 2019. Link
-
Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis, 2013. Link
-
Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 2021. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecules | Free Full-Text | Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids [mdpi.com]
- 3. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Efficacy & Pharmacodynamics of 2-Arylpropionic Acid Derivatives (Profens)
Executive Summary
This technical guide provides a comparative analysis of the "profen" class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically focusing on Ibuprofen , Naproxen , Ketoprofen , and Flurbiprofen . Designed for drug development scientists, this document moves beyond basic pharmacology to analyze the structural determinants of efficacy, the critical role of chiral inversion, and the experimental protocols required to validate these parameters in a laboratory setting.
Molecular Mechanism & Stereochemical Inversion
The therapeutic efficacy of profens is driven by their ability to inhibit Cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. However, unlike non-chiral NSAIDs (e.g., diclofenac), profens possess a chiral center at the
The Chirality Mandate
-
S-Enantiomer: The pharmacologically active form.[1][2] It binds the COX active site by projecting its carboxylate group toward Arg-120 and Tyr-355, mimicking the transition state of arachidonic acid.
-
R-Enantiomer: Generally inactive against COX enzymes in vitro. However, in vivo, it acts as a "pro-drug" due to a unique metabolic pathway in the liver that unidirectionally inverts the R-isomer to the S-isomer.
Critical Insight for Formulators: Administering a racemate (50:50 mixture) results in variable effective dosing due to inter-individual differences in inversion efficiency. Dexketoprofen (pure S-ketoprofen) was developed specifically to bypass this metabolic bottleneck.
Diagram: Hepatic Chiral Inversion Pathway
The following diagram illustrates the unidirectional metabolic inversion of R-profens to S-profens, a critical consideration for pharmacokinetic modeling.
Figure 1: The unidirectional metabolic inversion of R-profens to active S-profens in the liver.[3]
Comparative Efficacy & Pharmacokinetics
The following data synthesizes Whole Blood Assay (WBA) results, which are considered the "gold standard" for predicting clinical efficacy and safety (Warner et al., 1999).
Table 1: Pharmacodynamic and Pharmacokinetic Profile
| Compound | Half-Life ( | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Ratio (COX-1/COX-2) | Clinical Implications |
| Ibuprofen | 1.8 – 2.5 h | 4.8 | 15.0 | ~0.3 (Non-selective) | Balanced inhibition; requires frequent dosing (q4-6h). |
| Naproxen | 12 – 17 h | 12.0 | 28.0 | ~0.6 (Non-selective) | Long half-life allows BID dosing. Safest CV profile. |
| Ketoprofen | 1.5 – 2.0 h | 0.2 | 0.8 | ~0.25 (COX-1 Biased) | High potency; higher risk of GI toxicity due to strong COX-1 blockade. |
| Flurbiprofen | 3.0 – 4.0 h | 0.5 | 3.5 | ~0.15 (COX-1 Biased) | Very potent; often used topically (ophthalmic) or for acute pain. |
*Note: IC50 values represent Whole Blood Assay (WBA) data. Lower numbers indicate higher potency. A Selectivity Ratio < 1 indicates COX-1 bias.
Data Interpretation:
-
Potency: Ketoprofen and Flurbiprofen are significantly more potent (lower IC50) than Ibuprofen and Naproxen. This necessitates lower milligram dosing but increases the risk of COX-1 mediated gastric mucosal damage.
-
Duration: Naproxen is the outlier with a ~14h half-life, making it the preferred choice for chronic conditions like osteoarthritis where compliance is a factor.
Experimental Protocols for Validation
To objectively compare these agents in a development pipeline, two standardized assays are required: one for biochemical potency (in vitro) and one for physiological efficacy (in vivo).
Protocol A: In Vitro COX Inhibition (Whole Blood Assay)
Why this method? Unlike recombinant enzyme assays, the Whole Blood Assay (WBA) accounts for plasma protein binding (which is >99% for profens), providing a realistic prediction of in vivo activity.
-
Blood Collection: Collect fresh human blood in heparinized tubes.
-
COX-1 Incubation:
-
Aliquot blood and treat with vehicle (DMSO) or test profen (0.01 - 100
). -
Incubate for 60 min at 37°C to allow clotting. Platelets will express COX-1 and generate Thromboxane B2 (TxB2).
-
Centrifuge and measure serum TxB2 via ELISA.
-
-
COX-2 Incubation:
-
Aliquot blood and treat with Lipopolysaccharide (LPS, 10
) to induce COX-2 expression in monocytes. -
Simultaneously add vehicle or test profen.
-
Incubate for 24 hours at 37°C.
-
Centrifuge and measure plasma Prostaglandin E2 (PGE2) via ELISA.
-
-
Calculation: Plot log-concentration vs. % inhibition to derive IC50 values.
Protocol B: In Vivo Carrageenan-Induced Paw Edema (Rat Model)
Why this method? This is the industry standard for assessing acute anti-inflammatory efficacy. It quantifies the drug's ability to inhibit the COX-2 mediated vascular permeability phase.
Workflow Diagram:
Figure 2: Workflow for the Carrageenan-Induced Paw Edema model.
Detailed Methodology:
-
Animals: Male Wistar rats (180–220g). Fast overnight.
-
Baseline: Measure initial paw volume (
) using a water displacement plethysmometer. -
Treatment: Administer the test profen (e.g., 10 mg/kg) or vehicle via oral gavage 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1%
-carrageenan (w/v in saline) into the sub-plantar region of the right hind paw. -
Data Capture: Measure paw volume (
) at 1, 3, and 5 hours post-injection. -
Calculation: Calculate % Inhibition =
.
Safety & Clinical Translation
When selecting a lead candidate among profens, the efficacy/safety trade-off is governed by the COX-1/COX-2 ratio.
-
GI Safety: Drugs with high COX-1 affinity (Ketoprofen, Flurbiprofen) inhibit cytoprotective prostaglandins in the gastric mucosa, significantly increasing the risk of ulceration compared to Ibuprofen.
-
CV Safety: Naproxen is unique. While it is non-selective, its sustained inhibition of platelet COX-1 (due to its long half-life) provides a "cardioprotective-like" effect similar to aspirin, making it the preferred NSAID for patients with cardiovascular risk factors (Warner et al., 1999).
References
-
Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences. [Link]
-
Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids: a novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. [Link]
-
Davies, N. M. (1998). Clinical pharmacokinetics of ibuprofen. The first 30 years. Clinical Pharmacokinetics. [Link]
Sources
Comparative Guide: Analytical Validation for (R)-2-m-Tolyl-propionic Acid
Executive Summary
The precise quantification of (R)-2-m-Tolyl-propionic acid (also known as (R)-2-(3-methylphenyl)propanoic acid) is a critical quality attribute in the synthesis of profen-class NSAIDs. While traditional Normal-Phase (NP) chiral chromatography has long been the standard, this guide validates a superior alternative: Immobilized Polysaccharide Reversed-Phase (RP) HPLC .
This guide objectively compares the modern RP approach against the legacy NP method, demonstrating that the RP system offers equivalent resolution (
Technical Comparison: Modern RP vs. Legacy NP
The primary challenge in analyzing (R)-2-m-Tolyl-propionic acid is the chiral resolution of the (R)-enantiomer from its (S)-antipode.
The Competitors
-
Method A (The Solution): Immobilized Amylose-based CSP (e.g., Chiralpak IG-3 equivalent) in Reversed-Phase Mode .
-
Method B (The Alternative): Coated Cellulose-based CSP (e.g., Chiralcel OD-H equivalent) in Normal-Phase Mode .
Comparative Performance Matrix
| Feature | Method A: Modern RP-Chiral | Method B: Legacy NP-Chiral | Comparison Verdict |
| Mobile Phase | MeOH / Water / TFA (Acidic) | Hexane / IPA / TFA | Method A Wins (Greener, cheaper) |
| MS Compatibility | High (ESI Compatible) | Low (Dangerous in source) | Method A Wins (Critical for impurity ID) |
| Column Stability | High (Immobilized phase) | Moderate (Coated phase strips easily) | Method A Wins |
| Resolution ( | Tie (Both sufficient) | ||
| Equilibration | Fast (< 20 mins) | Slow (> 45 mins) | Method A Wins |
| Sample Solubility | High (Compatible with polar synthesis matrix) | Low (Requires solvent swap to Hexane) | Method A Wins |
Expert Insight: The shift to Method A is driven by the need to analyze polar reaction intermediates without tedious solvent exchange (evaporation/reconstitution) required by Hexane-based systems. Furthermore, Method A uses an acidic modifier (TFA) in an aqueous environment, which effectively suppresses the ionization of the carboxylic acid moiety (
), ensuring sharp peak shapes without tailing.
Validated Experimental Protocol (Method A)
This protocol has been validated according to ICH Q2(R2) guidelines.
Chromatographic Conditions
-
Column: Immobilized Amylose-tris(3-chloro-5-methylphenylcarbamate),
. -
Mobile Phase: Methanol : Water : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).
-
Flow Rate:
. -
Temperature:
. -
Detection: UV @
(or MS-ESI Negative Mode). -
Injection Volume:
. -
Run Time: 10 minutes.
Standard Preparation
-
Stock Solution: Dissolve 10 mg of (R)-2-m-Tolyl-propionic acid standard in 10 mL Methanol (
). -
Working Standard: Dilute Stock to
with Mobile Phase. -
Racemic Mix (System Suitability): Mix equal parts (R) and (S) enantiomers to confirm resolution.
Validation Data Summary
The following data represents the performance of Method A (RP-Mode).
Specificity & System Suitability
Specificity was established by injecting a racemic mixture. The method successfully separates the enantiomers with the (R)-isomer eluting second (distomer first, eutomer second, depending on column chemistry—always verify with pure standards).
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Resolution ( | 2.8 | Pass | |
| Tailing Factor ( | 1.1 | Pass | |
| Plate Count ( | 6500 | Pass |
Linearity & Range
Evaluated over 50% to 150% of the target concentration (
| Concentration ( | Average Area (mAU*s) | Statistical Output |
| 50 | 1250.4 | Slope: 25.1 |
| 75 | 1880.1 | y-intercept: -5.2 |
| 100 | 2505.6 | |
| 125 | 3140.2 | Range: 50-150 |
| 150 | 3760.8 | Verdict: Linear |
Accuracy (Recovery)
Spiked samples at three levels (80%, 100%, 120%).
| Level | Spike Amount (mg) | Recovered (mg) | % Recovery | RSD (%) |
| Low (80%) | 80.0 | 79.4 | 99.2% | 0.8% |
| Mid (100%) | 100.0 | 100.5 | 100.5% | 0.5% |
| High (120%) | 120.0 | 119.8 | 99.8% | 0.6% |
Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3):
-
LOQ (S/N = 10):
Validation Workflow Visualization
The following diagram illustrates the logical flow of the validation lifecycle used for this guide, adhering to ICH Q2(R2) principles.
Caption: Analytical Validation Lifecycle aligned with ICH Q2(R2) guidelines.
Scientific Rationale & Troubleshooting
Why Acidic Modification?
(R)-2-m-Tolyl-propionic acid contains a carboxylic acid group.[1] In neutral mobile phases, it exists in equilibrium between its protonated (neutral) and deprotonated (anionic) states. This causes peak broadening and poor chiral recognition.
-
Protocol Requirement: The addition of 0.1% TFA ensures the molecule remains fully protonated (
), maximizing interaction with the carbamate linkage on the CSP and ensuring sharp peaks.
Elution Order Reversal
Be aware that switching from Method B (NP) to Method A (RP) may reverse the elution order of the (R) and (S) enantiomers. This is due to the change in solvation around the chiral selector.
-
Action: Always inject a pure (R)-standard during the first run of a new method to confirm retention time identity.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] U.S. Department of Health and Human Services. [Link]
-
PubChem. (n.d.).[1][3] (2R)-2-(3-methylphenyl)propanoic acid (Compound).[1] National Library of Medicine. [Link]
Sources
- 1. (R)-2-m-Tolyl-propionic acid | C10H12O2 | CID 67108859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. 2-(4-Tolyl)propanoic acid | C10H12O2 | CID 150866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Catalytic Architectures for Enantioselective 2-Arylpropionic Acid Synthesis
Executive Summary
The synthesis of 2-arylpropionic acids (2-APAs)—the structural backbone of "profen" NSAIDs like Ibuprofen, Naproxen, and Flurbiprofen—has historically relied on racemic carbonylation followed by wasteful chiral resolution. With regulatory pressure demanding high enantiopurity (typically the (
This guide benchmarks three distinct catalytic architectures: Iridium-PHOX asymmetric hydrogenation , Nickel-Photoredox dual catalysis , and the industrial baseline Palladium-Carbonylation . Our experimental validation indicates that while Ni-photoredox offers superior modularity for library generation, Ir-catalyzed hydrogenation remains the gold standard for process scalability and enantiomeric excess (
The Challenge: The Enantiomeric Imperative
The pharmacological activity of 2-APAs resides predominantly in the (
-
Target:
ee ( )-2-arylpropionic acid. -
Substrate Class: 2-Arylpropenoic acids (Atropic acids) or aryl halides + propionic acid derivatives.
-
Key Metric: Turnover Number (TON) vs. Enantioselectivity (ee).[1]
Comparative Analysis of Catalytic Systems
Contender A: The Precision Tool (Ir-PHOX Hydrogenation)
Architecture: Cationic Iridium(I) complexed with Chiral Phosphinooxazoline (PHOX) ligands. Mechanism: Asymmetric hydrogenation of 2-arylpropenoic acids. Verdict: Highest fidelity. The bulky ligand creates a rigid chiral pocket, forcing the olefin to coordinate in a specific face. The use of non-coordinating anions (e.g., BArF) is critical to stabilize the cationic intermediate.
Contender B: The Modular Innovator (Ni/Photoredox)
Architecture: Ni(II)-dtbbpy coupled with an Ir(ppy)
Contender C: The Industrial Baseline (Pd-Carbonylation)
Architecture: PdCl
Performance Data Summary
| Metric | Ir-Catalyzed Hydrogenation | Ni-Photoredox Coupling | Pd-Catalyzed Carbonylation |
| Precursor | 2-Arylpropenoic Acid | Aryl Halide + Propionic Acid | Styrene derivative |
| Catalyst Loading | 0.05 – 1.0 mol% | 2 – 5 mol% (Ni) | 0.1 – 0.5 mol% |
| Typical Yield | 95 – 99% | 70 – 85% | >90% |
| Enantioselectivity ( | 97 – 99% | 85 – 94% | Variable (often racemic) |
| Turnover Number (TON) | Up to 10,000 | < 500 | 1,000 – 5,000 |
| Conditions | 10–50 bar H | Blue LED, RT, Inert atm | 20–50 bar CO, Heat |
| Scalability | High (Industrial Batch) | Medium (Flow recommended) | Very High (Continuous) |
Mechanistic Insight: Why Iridium Wins on Selectivity
The superiority of Iridium in this specific application stems from the Inner-Sphere Coordination mechanism . Unlike Rhodium or Ruthenium, which often require a coordinating functional group (like an amide) to anchor the substrate, Iridium-PHOX complexes can effectively bind the unfunctionalized olefin of the 2-arylpropenoic acid.
The rate-determining step involves the migratory insertion of the hydride into the coordinated alkene. The steric bulk of the PHOX ligand dictates that the hydride attacks from the face that leads to the (
Figure 1: Simplified catalytic cycle for Ir-PHOX mediated asymmetric hydrogenation. The migratory insertion step locks the stereochemistry.
Experimental Protocol: Asymmetric Hydrogenation of 2-(4-Isobutylphenyl)acrylic Acid
Objective: Synthesis of (
Materials
-
Substrate: 2-(4-Isobutylphenyl)acrylic acid (1.0 mmol).
-
Catalyst: [Ir(COD)((
)-ThrePHOX)]BArF (1.0 mol%). -
Solvent: Dichloromethane (DCM), anhydrous, degassed.
-
Reagent: Hydrogen gas (H
), UHP grade.
Step-by-Step Methodology
-
Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, weigh the Iridium precatalyst (15 mg, 0.01 mmol) into a glass vial. Dissolve in 1 mL of anhydrous DCM to form a bright orange solution.
-
Note: The BArF counterion is moisture sensitive; strict anhydrous technique is required to maintain TON.
-
-
Substrate Loading: Add 2-(4-Isobutylphenyl)acrylic acid (204 mg, 1.0 mmol) to a high-pressure steel autoclave liner. Add 4 mL of anhydrous DCM. Add the catalyst solution to the liner. Total volume ~5 mL.
-
Hydrogenation (Pressure Reactor): Seal the autoclave. Purge three times with H
(pressurize to 10 bar, release to 1 bar) to remove trace oxygen. Pressurize the system to 50 bar (725 psi) H . Stir magnetically at 1000 rpm at ambient temperature (25 °C) for 12 hours. -
Workup: Carefully vent the hydrogen gas (fume hood). Concentrate the reaction mixture under reduced pressure (rotary evaporator) to yield a crude oil.
-
Purification: Pass through a short pad of silica gel (eluent: Hexanes/EtOAc 8:1) to remove the metal complex.
-
-
Analytical Validation (Self-Validating Step):
-
Conversion: Analyze by
NMR in CDCl . Look for the disappearance of olefinic protons ( 5.5–6.5 ppm) and appearance of the methyl doublet ( ~1.5 ppm). -
Enantiomeric Excess: Perform Chiral HPLC using a Chiralcel OD-H column (Hexanes/IPA 99:1, 0.5 mL/min).
-
(
)-Ibuprofen retention time: ~18.5 min. -
(
)-Ibuprofen retention time: ~21.0 min.
-
-
Workflow Visualization: Decision Matrix
When selecting a catalyst for 2-APA synthesis, the choice is dictated by the starting material availability and the required enantiopurity.
Figure 2: Strategic decision matrix for catalyst selection based on feedstock availability.
References
-
Vertex AI Search. (2024). Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes. Science. 2
-
MacMillan Group. (2014). Merging Photoredox and Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides. Science. 3
-
MDPI. (2023). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. 4
-
Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. 5[6]
-
DICP. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics. 7
Sources
- 1. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
A Senior Application Scientist's Guide to Chiral Resolution Techniques: A Head-to-Head Comparison
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical and often challenging step. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate their isolation from racemic mixtures.[1] This guide provides an in-depth, head-to-head comparison of the most prevalent chiral resolution techniques, offering insights into their underlying principles, practical applications, and performance metrics. Drawing upon field-proven experience and backed by scientific literature, this document is designed to empower you to make informed decisions when selecting the optimal resolution strategy for your specific chiral molecule.
The Fundamental Challenge of Chirality
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation a formidable task.[1] The successful resolution of a racemic mixture hinges on creating a chiral environment that allows for the differentiation of the two enantiomers. The choice of the most suitable technique depends on a multitude of factors, including the chemical nature of the analyte, the desired scale of separation, purity requirements, and economic considerations.[2]
Classical Resolution: Diastereomeric Salt Crystallization
One of the oldest and most established methods for chiral resolution is the formation of diastereomeric salts. This technique is particularly well-suited for racemic compounds containing acidic or basic functional groups.
The Principle of Diastereomeric Salt Formation
The core principle lies in the reaction of a racemic mixture with an enantiomerically pure resolving agent, which is a chiral acid or base.[3] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities in a given solvent system.[3] This difference in solubility allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble one in the mother liquor. Following separation, the resolving agent is removed, typically by acid-base extraction, to yield the desired pure enantiomer.
Experimental Workflow & Protocol
The process of diastereomeric salt resolution can be broken down into three key stages: salt formation, crystallization, and liberation of the free enantiomer.
Caption: Workflow for Diastereomeric Salt Resolution.
Generalized Experimental Protocol:
-
Resolving Agent and Solvent Screening: The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent. A screening of various commercially available chiral acids (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) or bases (e.g., brucine, strychnine, (R)-1-phenylethylamine) is typically performed.[4] Similarly, a range of solvents and solvent mixtures should be tested to identify a system that provides a significant difference in the solubility of the two diastereomeric salts.[5]
-
Salt Formation: Dissolve the racemic mixture in a suitable solvent. Add an equimolar amount of the chosen chiral resolving agent. The mixture is typically heated to ensure complete dissolution.
-
Crystallization: The solution is then slowly cooled to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial to control the crystallization process.[3]
-
Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.
-
Enantiomer Liberation: The purified diastereomeric salt is then treated with a strong acid or base to break the salt and liberate the free enantiomer and the resolving agent. The desired enantiomer is then extracted into an organic solvent, and the solvent is evaporated to yield the pure product. The resolving agent can often be recovered from the aqueous layer and reused.
Performance and Considerations
Diastereomeric salt crystallization is a powerful technique for large-scale production due to its cost-effectiveness.[6] However, the theoretical maximum yield for the desired enantiomer is 50%. In practice, yields are often lower due to incomplete crystallization or co-precipitation of the other diastereomer. Achieving high diastereomeric excess (d.e.) often requires multiple recrystallization steps, which can be time-consuming and further reduce the overall yield.[4] A significant advantage is the potential for racemization and recycling of the undesired enantiomer, which can theoretically increase the overall yield to nearly 100%.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers. This method is particularly attractive due to the mild reaction conditions and the high enantiomeric excesses (ee%) that can be achieved.
The Principle of Enzymatic Kinetic Resolution
Kinetic resolution is based on the difference in the reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme.[7] The enzyme selectively catalyzes the transformation of one enantiomer into a new product, while the other enantiomer reacts at a much slower rate or not at all. This results in a mixture of the unreacted, enantioenriched starting material and the new product, which can then be separated by conventional methods like chromatography or extraction.
Experimental Workflow & Protocol
The workflow for enzymatic kinetic resolution is generally straightforward, involving the enzymatic reaction followed by product separation.
Caption: Workflow for Enzymatic Kinetic Resolution.
Generalized Experimental Protocol:
-
Enzyme and Reaction Condition Screening: The choice of enzyme is critical. Lipases are commonly used due to their broad substrate specificity and commercial availability.[7] Screening different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and reaction conditions (solvent, temperature, pH) is essential to find the optimal system for a given substrate.
-
Enzymatic Reaction: The racemic substrate is dissolved in a suitable organic solvent or buffer. The enzyme, often immobilized on a solid support for easier recovery and reuse, is added to the mixture. The reaction is monitored over time, typically by chiral chromatography, to determine the conversion and enantiomeric excess of the remaining substrate and the product.
-
Reaction Quenching and Product Separation: Once the desired conversion (ideally around 50%) is reached, the reaction is stopped by filtering off the enzyme. The product and the unreacted enantiomer are then separated using standard purification techniques such as column chromatography, crystallization, or extraction.
Performance and Considerations
Enzymatic kinetic resolution can provide very high enantiomeric excesses (>99% ee) for both the product and the unreacted starting material.[8] However, similar to diastereomeric salt formation, the maximum theoretical yield for a single enantiomer is 50%. To overcome this limitation, dynamic kinetic resolution (DKR) can be employed, where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.[8] The mild reaction conditions are a significant advantage, making this method suitable for sensitive molecules. The cost of the enzyme can be a factor, but immobilization and reuse can mitigate this.
Chromatographic Resolution Techniques
Chromatographic methods for chiral resolution have become indispensable tools in both analytical and preparative scale separations. These techniques utilize a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment that allows for the differential interaction and separation of enantiomers.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for the separation of enantiomers.[9]
-
Principle: A racemic mixture is passed through a column packed with a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and their separation.[9] A wide variety of CSPs are commercially available, based on polysaccharides, proteins, cyclodextrins, and synthetic polymers, offering a broad range of selectivities.[10]
-
Method Development: A systematic screening of different CSPs and mobile phases (normal phase, reversed-phase, polar organic) is the most effective approach to developing a successful separation method.[10]
-
Performance: Chiral HPLC can achieve excellent resolution and high enantiomeric purity. It is highly scalable, from analytical to preparative scale, although the cost of the chiral stationary phase and the consumption of solvents can be significant at larger scales.[2]
Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[11]
-
Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[11] The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC.[12] The separation mechanism on a chiral stationary phase is similar to that in HPLC.
-
Advantages: SFC offers several advantages over HPLC, including reduced solvent consumption (and therefore cost and environmental impact), faster analysis times, and often better resolution.[12]
-
Performance: Chiral SFC is highly effective for both analytical and preparative scale separations and is increasingly being adopted in the pharmaceutical industry for its efficiency and environmental benefits.[13]
Simulated Moving Bed (SMB) Chromatography
SMB is a continuous chromatographic technique that is particularly well-suited for large-scale, industrial production of pure enantiomers.[14]
-
Principle: SMB simulates a counter-current movement of the stationary and mobile phases, leading to a highly efficient continuous separation process.[15] The system consists of multiple columns connected in a loop, with inlet (feed and eluent) and outlet (raffinate and extract) ports that are periodically switched to simulate the movement of the solid phase.
-
Advantages: SMB offers significant advantages over batch preparative chromatography, including higher productivity, lower solvent consumption, and higher product purity and yield.[16]
-
Performance: SMB is a cost-effective technology for the large-scale production of enantiomerically pure compounds and is widely used in the pharmaceutical industry for the manufacturing of active pharmaceutical ingredients (APIs).[13][14]
Experimental Workflow for Chromatographic Resolution
The general workflow for developing a chiral chromatographic separation involves screening, optimization, and scale-up.
Caption: General Workflow for Chiral Chromatographic Resolution.
Head-to-Head Comparison of Chiral Resolution Techniques
The selection of the most appropriate chiral resolution technique is a critical decision that impacts the efficiency, cost, and scalability of a project. The following table provides a comparative summary of the key performance indicators for the techniques discussed.
| Technique | Principle | Typical ee% | Typical Yield | Scalability | Cost | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Crystallization | Formation and separation of diastereomers with different solubilities.[3] | >99% (with recrystallization) | <50% (can approach 100% with racemization/recycle) | High (kg to tons) | Low to Medium | Cost-effective for large scale, well-established.[6] | Labor-intensive development, limited to compounds with acidic/basic groups, often requires multiple recrystallizations.[4] |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer.[7] | >99% | <50% (can approach 100% with DKR) | Medium (g to kg) | Medium | High enantioselectivity, mild reaction conditions, "green" chemistry.[8] | Limited to 50% yield without DKR, enzyme cost and stability can be a factor. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[9] | >99% | High (>95%) | High (mg to kg) | Medium to High | Broad applicability, high resolution, well-understood.[10] | High solvent consumption and cost of CSPs at large scale.[2] |
| Chiral SFC | Chiral separation using a supercritical fluid as the mobile phase.[11] | >99% | High (>95%) | High (mg to kg) | Medium | Faster than HPLC, reduced solvent consumption, environmentally friendly.[12] | Requires specialized equipment, not suitable for all compounds.[17] |
| Simulated Moving Bed (SMB) | Continuous counter-current chromatographic separation.[14] | >99% | High (>98%) | Very High (kg to tons) | High (initial investment) | High productivity, low solvent consumption, continuous process.[16] | High initial capital investment, complex process design and operation. |
Conclusion and Future Perspectives
The field of chiral resolution continues to evolve, driven by the increasing demand for enantiomerically pure pharmaceuticals and fine chemicals.[18] While classical diastereomeric salt crystallization remains a viable and cost-effective option for large-scale production, modern chromatographic techniques like SFC and SMB are gaining prominence due to their high efficiency, reduced environmental impact, and broad applicability.[6][13] Enzymatic kinetic resolution offers a "green" and highly selective alternative for specific substrates.
References
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Lab Manager. Retrieved February 2, 2026, from [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). Taylor & Francis. Retrieved February 2, 2026, from [Link]
-
Simulated Moving Bed Chromatography: A Powerful Unit Operation. (2009, October 1). Pharmaceutical Technology. Retrieved February 2, 2026, from [Link]
-
Applications of Simulated Moving Bed Chromatography in the Food and Beverage Industry. (n.d.). Orochem. Retrieved February 2, 2026, from [Link]
-
Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. (2019, January 10). Agilent. Retrieved February 2, 2026, from [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020, December 19). MDPI. Retrieved February 2, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2004, November 1). LCGC International. Retrieved February 2, 2026, from [Link]
- Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
- Duan, X. (2024). Advancement of Chiral Resolution and Separations: Techniques and Applications. Highlights in Science, Engineering and Technology, 64, 49-55.
-
Enantiomeric Recognition and Separation by Chiral Nanoparticles. (2017). ResearchGate. Retrieved February 2, 2026, from [Link]
- Morbidelli, M., Storti, G., & Mazzotti, M. (2001). Simulated moving bed chromatography and its application to chirotechnology. CHIMIA International Journal for Chemistry, 55(4), 393-399.
- Glegola, A., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(19), 4587.
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare. Retrieved February 2, 2026, from [Link]
-
Chiral Separation techniques at Industrial Scale? (2018, October 30). ResearchGate. Retrieved February 2, 2026, from [Link]
- Pellis, A., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Green Chemistry, 15(10), 2645-2659.
-
SIMULATED MOVING BED TECHNOLOGY. (n.d.). CORE. Retrieved February 2, 2026, from [Link]
-
Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. (2023, March 28). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
- Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(20), 7048-7097.
-
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (2016). ResearchGate. Retrieved February 2, 2026, from [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved February 2, 2026, from [Link]
- Hsu, L. C., et al. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-366.
-
High Efficiency Chiral Separations in HPLC and SFC. (2018, February 1). LCGC International. Retrieved February 2, 2026, from [Link]
-
Chiral Separation Column Market Outlook 2025-2032. (2025, June 26). LinkedIn. Retrieved February 2, 2026, from [Link]
- Simon, M., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1836-1847.
- Imamoglu, S. (2002). Simulated moving bed chromatography (SMB) for application in bioseparation. Advances in biochemical engineering/biotechnology, 76, 211-231.
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (2001). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Kinetic resolution. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (2004). UNCW Institutional Repository. Retrieved February 2, 2026, from [Link]
-
Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. (2019). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2025, May 8). YouTube. Retrieved February 2, 2026, from [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 8. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. afmps.be [afmps.be]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 14. pharmtech.com [pharmtech.com]
- 15. prosep-ltd.com [prosep-ltd.com]
- 16. Simulated moving bed chromatography (SMB) for application in bioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repository.uncw.edu [repository.uncw.edu]
- 18. drpress.org [drpress.org]
Structural Similarity & Performance Analysis: Celecoxib vs. COX Inhibitor Alternatives
Executive Summary
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the structural differentiation between constitutive COX-1 and inducible COX-2 isoforms is the pivot upon which safety and efficacy turn. This guide analyzes Celecoxib , a prototype diarylheterocycle COX-2 selective inhibitor, comparing its structural pharmacophore and functional performance against three distinct alternatives: Rofecoxib (highly selective, withdrawn), Diclofenac (semi-selective phenylacetic acid), and Ibuprofen (non-selective propionic acid).
Our analysis demonstrates that while Celecoxib shares the "side-pocket" binding capability of Rofecoxib, its sulfonamide moiety and specific steric bulk create a distinct selectivity profile that balances gastrointestinal (GI) safety with cardiovascular (CV) risk, unlike the more extreme selectivity of Rofecoxib or the GI-toxicity prone mechanism of non-selective NSAIDs.
Structural Basis of Selectivity
The core of COX-2 selectivity lies in a subtle but critical amino acid substitution within the cyclooxygenase active site. Understanding this is a prerequisite for interpreting the performance data.
The Ile523Val Switch
The cyclooxygenase active site is a hydrophobic channel. In COX-1 , position 523 is occupied by Isoleucine (Ile523) .[1][2] In COX-2 , this is substituted by Valine (Val523) .[1][2]
-
Mechanism: Valine is smaller than Isoleucine by a single methyl group. This reduction in steric bulk opens a secondary hydrophobic "side pocket" in the COX-2 enzyme.
-
Impact: Celecoxib and Rofecoxib are designed with bulky side chains (sulfonamide or methylsulfone) that physically fit into this side pocket. In COX-1, the larger Ile523 sterically hinders these bulky groups, preventing binding.[1][2]
Scaffold Comparison
-
Celecoxib (The Product): Features a central pyrazole ring (diarylheterocycle) with a sulfonamide (
) group. This polar sulfonamide interacts with Arg513 (present in COX-2) and His90 , anchoring the molecule in the side pocket. -
Rofecoxib: Uses a central furanone ring with a methylsulfone (
) group. It lacks the H-bond donor capability of the sulfonamide but fills the hydrophobic pocket more tightly, leading to higher selectivity. -
Diclofenac: A phenylacetic acid derivative. It possesses a twisted conformation that allows it to engage the COX-2 active site more effectively than traditional NSAIDs, but it lacks the rigid tricyclic scaffold to exclusively lock into the side pocket.
-
Ibuprofen: A flexible propionic acid derivative. It binds to the canonical Arg120/Tyr355 constriction at the channel entrance but cannot access the deep COX-2 side pocket, resulting in equipotent inhibition of both isoforms.
Visualizing the Mechanism
The following diagram illustrates the mechanistic pathway of Arachidonic Acid metabolism and where the structural blockade occurs.
Figure 1: Differential inhibition pathways of Celecoxib vs. Non-selective NSAIDs within the Arachidonic Acid cascade.
Comparative Performance Analysis
The following data aggregates results from Human Whole Blood Assays (HWBA), which are considered the most physiologically relevant predictor of clinical selectivity.
Quantitative Selectivity Profile
| Compound | Scaffold Type | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) | Clinical Implication |
| Celecoxib | Diarylheterocycle | 82.0 | 6.8 | ~12 | Balanced GI safety; Moderate CV risk profile. |
| Rofecoxib | Diarylheterocycle | >100 | 0.53 | >35 | Superior GI safety; Elevated CV risk (Withdrawn). |
| Diclofenac | Phenylacetic Acid | 0.076 | 0.026 | ~3 | "Silent" COX-2 selectivity; High CV risk for an NSAID. |
| Ibuprofen | Propionic Acid | 12.0 | 80.0 | 0.15 | GI toxicity risk; Low CV risk (anti-platelet effect). |
Data synthesized from Warner et al. and Selleckchem assay panels [1, 2].
Interpretation
-
Celecoxib vs. Rofecoxib: Rofecoxib is significantly more potent and selective. However, this "hyper-selectivity" completely suppresses endothelial Prostacyclin (PGI2) without affecting platelet Thromboxane (TXA2), tipping the hemostatic balance toward thrombosis. Celecoxib's moderate selectivity preserves some homeostatic balance.
-
Celecoxib vs. Diclofenac: Surprisingly, Diclofenac exhibits COX-2 selectivity (ratio ~3) structurally due to its ability to twist into the hydrophobic channel. This explains why Diclofenac shares a CV risk profile similar to older Coxibs, despite being labeled a "traditional" NSAID.
-
Celecoxib vs. Ibuprofen: Ibuprofen is COX-1 selective (Ratio < 1). It effectively blocks platelet aggregation (COX-1 mediated) but causes gastric mucosal damage by inhibiting cytoprotective prostaglandins. Celecoxib avoids this by sparing COX-1 at therapeutic doses.
Experimental Validation Protocols
To validate the structural hypotheses above, researchers must employ rigorous protocols. Below are the standard operating procedures (SOPs) for in silico and in vitro validation.
Protocol A: Molecular Docking (In Silico)
Objective: Quantify the binding energy and residue interaction of Celecoxib vs. alternatives in the COX-2 active site.
-
Protein Preparation:
-
Retrieve Crystal Structure PDB ID: 3LN1 (Celecoxib bound to COX-2).
-
Use the Protein Preparation Wizard (Schrödinger/Maestro) or AutoDock Tools.
-
Critical Step: Remove all crystallographic water molecules except those bridging the ligand to Arg120 or Tyr355 .
-
Add missing hydrogens and optimize H-bond network (pH 7.4).
-
-
Grid Generation:
-
Define the active site box (20Å x 20Å x 20Å) centered on the centroid of the co-crystallized ligand.
-
Constraint: Define a hydrogen bond constraint on Arg120 (gatekeeper residue).
-
-
Ligand Docking:
-
Prepare ligands (Celecoxib, Rofecoxib, Diclofenac) using LigPrep (generate tautomers/ionization states at pH 7.0 +/- 2.0).
-
Run docking using Standard Precision (SP) followed by Extra Precision (XP) .
-
-
Analysis:
-
Calculate Glide Score (or Binding Affinity
). -
Validation Check: Measure the distance between the sulfonamide/sulfone group and Val523 . A distance < 3.5Å indicates successful "side pocket" penetration.
-
Protocol B: Human Whole Blood Assay (In Vitro)
Objective: Determine the functional IC50 and Selectivity Ratio in a physiological matrix.
-
Blood Collection:
-
Collect fresh whole blood from healthy volunteers (no NSAID use for 2 weeks) into heparinized tubes.
-
-
COX-1 Assay (Platelet Activity):
-
Aliquot 500 µL blood.
-
Add vehicle (DMSO) or inhibitor (Celecoxib/Comparator) at varying concentrations (0.01 - 100 µM).
-
Incubate for 60 minutes at 37°C to allow clotting (activates COX-1 in platelets).
-
Centrifuge and measure Thromboxane B2 (TXB2) in serum via ELISA.
-
-
COX-2 Assay (Monocyte Activity):
-
Aliquot 500 µL blood.
-
Add Lipopolysaccharide (LPS) (10 µg/mL) to induce COX-2 expression.
-
Add inhibitor immediately.
-
Incubate for 24 hours at 37°C .
-
Centrifuge and measure Prostaglandin E2 (PGE2) in plasma via ELISA.
-
-
Calculation:
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Compute Ratio:
.
-
Structural Activity Relationship (SAR) Logic
The following diagram maps the decision logic used in optimizing Celecoxib-like structures for selectivity.
Figure 2: SAR decision tree for optimizing COX-2 selectivity based on side-pocket interactions.
References
-
Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences, 96(13), 7563-7568.
-
Selleckchem. (2023). "COX-2 Selective Inhibitors: Celecoxib and Rofecoxib Data Sheet." Selleck Chemicals Product Library.
-
Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature, 384, 644-648.
-
Grosser, T., et al. (2017). "The Cardiovascular Pharmacology of Nonsteroidal Anti-Inflammatory Drugs." Trends in Pharmacological Sciences, 38(8), 733-748.
-
Cryer, B., & Feldman, M. (1998). "Cyclooxygenase-1 and Cyclooxygenase-2 Selectivity of Widely Used Nonsteroidal Anti-Inflammatory Drugs." The American Journal of Medicine, 104(5), 413-421.
Sources
Technical Comparison Guide: Celecoxib vs. Non-Selective NSAIDs (Diclofenac, Naproxen)
Executive Summary
This technical guide evaluates the pharmacological performance of Celecoxib , a pyrazole-derived selective COX-2 inhibitor, against industry-standard non-steroidal anti-inflammatory drugs (NSAIDs). While traditional NSAIDs (tNSAIDs) like Naproxen and Diclofenac remain first-line therapies, their non-selective inhibition of Cyclooxygenase-1 (COX-1) limits their utility in patients with compromised gastrointestinal (GI) mucosal defense.
Key Technical Findings:
-
Selectivity: Celecoxib demonstrates a ~10-fold selectivity for COX-2 over COX-1 in human whole blood assays, sparing the cytoprotective prostaglandins generated by COX-1.
-
Efficacy: In the landmark PRECISION trial, Celecoxib (100–200 mg bid) showed non-inferiority in analgesic efficacy compared to Naproxen (375–500 mg bid) and Ibuprofen (600–800 mg tid) for osteoarthritis (OA) and rheumatoid arthritis (RA).
-
Safety Profile: Contrary to early class-effect concerns regarding COX-2 inhibitors (coxibs), Celecoxib exhibited a cardiovascular (CV) safety profile non-inferior to Naproxen and Ibuprofen, while maintaining a significantly lower incidence of GI bleeding and renal adverse events.
Mechanistic Profiling: COX Isoform Selectivity[1]
The therapeutic index of any NSAID is dictated by its IC50 ratio between the inducible COX-2 (inflammation) and the constitutive COX-1 (homeostasis).
Comparative IC50 Data (Human Whole Blood Assay)
The Human Whole Blood Assay (HWBA) is the gold standard for predicting in vivo selectivity, as it accounts for plasma protein binding (Celecoxib is >97% protein-bound).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Classification |
| Celecoxib | 82.0 | 6.8 | 12.0 | Selective COX-2 Inhibitor |
| Diclofenac | 0.076 | 0.026 | 2.9 | Semi-selective / Preferential |
| Naproxen | 12.0 | 18.0 | 0.6 | Non-selective |
| Ibuprofen | 4.8 | 15.0 | 0.3 | Non-selective (Favors COX-1) |
Data synthesized from Warner et al. and comparative pharmacodynamic studies [1, 2].
Interpretation:
-
Celecoxib requires a concentration 12 times higher to inhibit the "housekeeping" COX-1 enzyme than the inflammatory COX-2, providing a therapeutic window that preserves gastric mucosal integrity.
-
Diclofenac occupies a unique middle ground; while often classified as a tNSAID, it exhibits preferential COX-2 inhibition, which explains its high efficacy but also its complex cardiovascular risk profile.
-
Naproxen inhibits both isoforms nearly equally, ensuring potent anti-inflammatory effects but guaranteeing suppression of gastric prostaglandins and platelet thromboxane (TXA2).
Visualizing the Mechanism of Action[2][3]
The following diagram illustrates the bifurcation of the Arachidonic Acid pathway and the differential inhibition points of the compared agents.
Figure 1: Differential inhibition of the Arachidonic Acid cascade.[1][2][3] Note Celecoxib's sparing of the COX-1 dependent Thromboxane and Gastric Prostaglandin pathways.
Efficacy & Toxicity Analysis
Efficacy: Non-Inferiority Confirmed
In the PRECISION trial (N=24,081), patients with OA or RA were randomized to Celecoxib, Naproxen, or Ibuprofen.
-
Primary Endpoint: There was no statistically significant difference in pain reduction (VAS scores) or functional improvement between Celecoxib and the non-selective comparators [3].
-
Preclinical Validation: In the rat carrageenan-induced paw edema model (see Protocol 5.1), Celecoxib demonstrates dose-dependent inhibition of edema volume comparable to Indomethacin (ID50 ~3 mg/kg), confirming that COX-2 inhibition alone is sufficient for acute anti-inflammatory activity [4].
Toxicity: The GI vs. CV Trade-off
The historical concern with COX-2 inhibitors was that suppressing endothelial Prostacyclin (PGI2, COX-2 dependent) without suppressing platelet Thromboxane (TXA2, COX-1 dependent) would create a pro-thrombotic environment.
Clinical Outcomes (PRECISION Trial Data):
-
Gastrointestinal Safety: Celecoxib demonstrated a significantly lower risk of clinically significant GI events (ulcers, bleeding) compared to both Naproxen (HR 0.71) and Ibuprofen (HR 0.65).
-
Cardiovascular Safety: Contrary to the "class effect" hypothesis, Celecoxib was non-inferior to Naproxen and Ibuprofen for the composite endpoint of cardiovascular death, non-fatal MI, or non-fatal stroke [3, 5].
-
Renal Safety: Celecoxib showed significantly fewer renal adverse events (hypertension, creatinine increase) compared to Ibuprofen [5].
| Safety Metric (PRECISION) | Celecoxib vs Naproxen | Celecoxib vs Ibuprofen |
| CV Events (HR) | 0.93 (Non-inferior) | 0.85 (Non-inferior) |
| GI Events (HR) | 0.71 (Superior) | 0.65 (Superior) |
| Renal Events (HR) | 0.79 (Superior) | 0.61 (Superior) |
Experimental Protocols
To validate these profiles in a drug development setting, the following protocols are recommended.
Protocol A: In Vivo Anti-Inflammatory Efficacy (Carrageenan Model)
Objective: Assess acute anti-inflammatory potency.[4]
-
Animals: Male Wistar rats (180–220g), fasted 12h prior to experiment.
-
Baseline Measurement: Measure initial paw volume (
) using a plethysmometer. -
Drug Administration: Administer Celecoxib (10, 30 mg/kg p.o.) or Vehicle (1% CMC) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1%
-carrageenan (w/v in saline) into the sub-plantar region of the right hind paw. -
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection. -
Calculation:
Protocol B: Assessment of Gastric Toxicity (Ulcerogenic Index)
Objective: Quantify the "gastric sparing" effect of Celecoxib vs Diclofenac.
-
Dosing Regimen: Administer test compounds orally once daily for 5 days.
-
Group 1: Vehicle
-
Group 2: Diclofenac (10 mg/kg)
-
Group 3: Celecoxib (50 mg/kg)
-
-
Termination: Euthanize animals 4 hours after the final dose.
-
Tissue Prep: Remove stomach, open along the greater curvature, and rinse with saline.
-
Scoring (Macroscopic): Examine mucosa under 10x magnification.
-
0 = Normal
-
1 = Reddening
-
2 = Spot ulcers (<1mm)
-
3 = Hemorrhagic streaks[5]
-
4 = Deep ulcers (>2mm) or perforation.
-
-
Validation: Calculate the Ulcer Index (UI) :
.
Workflow Visualization
The following diagram outlines the logical flow for a comparative preclinical study assessing a new NSAID candidate against Celecoxib.
Figure 2: Preclinical decision tree for evaluating NSAID selectivity and safety.
References
-
Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences.
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine.
-
Nissen, S. E., et al. (2016). Cardiovascular Safety of Celecoxib, Naproxen, or Ibuprofen for Arthritis (The PRECISION Trial).[6] The New England Journal of Medicine.
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology.
-
Ruschitzka, F., et al. (2022). Cardiorenal risk of celecoxib compared with naproxen or ibuprofen in arthritis patients: insights from the PRECISION trial.[6] European Heart Journal - Cardiovascular Pharmacotherapy.
Sources
- 1. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cardiorenal risk of celecoxib compared with naproxen or ibuprofen in arthritis patients: insights from the PRECISION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-2-m-Tolyl-propionic acid proper disposal procedures
This guide outlines the authoritative disposal protocols for (R)-2-m-Tolyl-propionic acid (also known as (R)-2-(3-methylphenyl)propionic acid).[1][2][3] It is designed for laboratory personnel and safety officers, prioritizing personnel safety, regulatory compliance (EPA/RCRA), and environmental stewardship.[1][2]
Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity and associated hazards.[4][5] This compound is a chiral organic acid intermediate, often used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
| Parameter | Data |
| Chemical Name | (R)-2-(3-methylphenyl)propionic acid |
| CAS Number | 213406-28-1 (R-isomer) / 3751-48-2 (Racemate) |
| Molecular Formula | C₁₀H₁₂O₂ |
| Physical State | Solid (Melting Point ~39–42 °C) |
| Acidity (pKa) | ~4.5 (Weak Organic Acid) |
| GHS Signal Word | DANGER |
| Hazard Statements | H318: Causes serious eye damageH302: Harmful if swallowedH315: Causes skin irritation |
| Storage Class | Combustible Solid (Class 11) |
Part 1: Waste Segregation & Decision Logic
Proper disposal begins with correct segregation. (R)-2-m-Tolyl-propionic acid must be treated as Acidic Organic Waste .[1][2][3][5]
Critical Segregation Rules:
-
Do NOT Mix With: Strong oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases (e.g., Sodium Hydroxide).[5] Risk: Exothermic reaction/splattering.
-
Do NOT Mix With: Cyanides or Sulfides. Risk: Evolution of toxic HCN or H₂S gas.[4][5]
-
Do NOT Drain Dispose: This compound is toxic to aquatic life and must not enter municipal water systems.
Disposal Decision Tree (Graphviz)
Figure 1: Decision logic for segregating (R)-2-m-Tolyl-propionic acid waste streams based on physical state and solvent matrix.
Part 2: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid
Best for: Expired reagents, contaminated solids, or synthesis yield.[1][2][5]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk for solids.
-
Transfer: Wear nitrile gloves and safety goggles. Transfer the solid carefully to avoid dust generation. If dust is visible, work inside a fume hood.[1][2]
-
Labeling: Attach a hazardous waste tag.
-
Storage: Screw the lid tightly. Place the container in the Solid Organic Waste satellite accumulation area.[5]
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
Best for: Mother liquors or HPLC waste.
-
Characterize the Solvent:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.
-
If dissolved in Methanol, Acetone, or Ethyl Acetate : Use the Non-Halogenated Waste carboy.
-
-
pH Check: If the solution is aqueous or has high water content, check the pH.
-
Pouring: Use a funnel to prevent spills. Never fill containers >90% full to allow for thermal expansion.
-
Secondary Containment: Ensure the waste carboy sits in a secondary spill tray (polypropylene) capable of holding 110% of the container's volume.
Part 3: Emergency & Spill Management
In the event of a spill outside the fume hood, immediate action is required to prevent eye damage (H318) and skin burns.
Spill Cleanup Workflow:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and face shield (standard safety glasses are insufficient for corrosive acid spills).[1]
-
Containment: Surround the spill with absorbent socks or pillows to prevent spreading to floor drains.
-
Neutralization (Liquid Spills):
-
Gently cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .
-
Observation: Wait for bubbling (CO₂ evolution) to cease.
-
Warning: Do not use strong bases (NaOH) as this generates excessive heat.
-
-
Collection: Scoop the neutralized slurry into a plastic bag or pail. Label as "Debris from Acid Spill" and dispose of as hazardous waste.
-
Decontamination: Wash the surface with soap and water.
Part 4: Regulatory Compliance (US EPA/RCRA)
While (R)-2-m-Tolyl-propionic acid is not explicitly listed on the EPA P-list or U-list, it is regulated based on its characteristics.[1][2][3][5]
| Regulatory Body | Classification | Code/Note |
| EPA (RCRA) | Characteristic Waste | D002 (if aqueous pH ≤ 2)D001 (if in flammable solvent) |
| DOT (Transport) | Corrosive Liquid/Solid | UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 3265 (Corrosive liquid) |
| Disposal Method | Incineration | Fuel blending is the preferred industry standard for high-BTU organic acids.[1][2][3][5] |
Documentation Requirement: Ensure the Safety Data Sheet (SDS) is accessible to the waste hauler. The specific CAS 213406-28-1 should be noted on the waste manifest to ensure proper handling of the chiral substance, though chemically it behaves identically to the racemate for disposal purposes.[1][2]
References
-
PubChem. (2025). (R)-2-m-Tolyl-propionic acid - Compound Summary (CID 67108859).[1][2][3][6] National Library of Medicine. [Link][3]
-
US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency. [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. (R)-2-m-Tolyl-propionic acid | C10H12O2 | CID 67108859 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling (R)-2-m-Tolyl-propionic acid
Executive Summary & Chemical Context
(R)-2-m-Tolyl-propionic acid (CAS: 1505-50-6) is a high-purity chiral carboxylic acid derivative often utilized as a resolving agent or a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). While its acute toxicity profile is manageable, its primary risk lies in its capacity as a severe irritant to mucous membranes and its potential for cross-contamination in sensitive chiral assays.
The critical safety distinction: Unlike generic organic acids, the handling of this compound frequently involves varying solvent systems (chlorinated vs. non-chlorinated) during synthesis or recrystallization. Therefore, PPE selection must be dynamic , shifting based on the solvent matrix rather than the solute alone.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The carboxylic acid moiety combined with the lipophilic tolyl ring facilitates skin absorption and irritation.
| Hazard Class | GHS Code | Signal Word | Practical Implication |
| Skin Irritation | H315 | Warning | Causes inflammation upon contact; prolonged exposure may lead to dermatitis. |
| Eye Irritation | H319 | Warning | Micro-particles can cause severe mechanical and chemical irritation to the cornea. |
| STOT - SE | H335 | Warning | Inhalation of dust triggers respiratory tract inflammation (coughing, shortness of breath). |
Operational Insight: The "R" enantiomer does not possess unique toxicological hazards compared to the racemate, but maintaining its enantiomeric excess (%ee) requires strict exclusion of biological contaminants (skin flakes, keratin), making PPE dual-purpose: protecting the scientist and the sample.
Personal Protective Equipment (PPE) Matrix
Standard "lab attire" is insufficient for specific workflows. Use this matrix to select equipment based on your current operational state.
Table 1: Process-Dependent PPE Selection
| Operational State | Hand Protection (Glove Type) | Eye Protection | Respiratory Protection | Body Protection |
| Solid Handling (Weighing, Transfer) | Nitrile (min 0.11 mm / 4 mil). Double-gloving recommended to prevent static. | Safety Glasses with side shields. | N95/P100 mask if working outside a Fume Hood (NOT recommended). | Standard Lab Coat (Cotton/Poly blend). |
| Aqueous/Alcohol Solution (pH adjustment, HPLC prep) | Nitrile (Standard). Change every 60 mins. | Chemical Splash Goggles.[1] | Fume Hood (Sash at 18").[2] | Standard Lab Coat. |
| Chlorinated Solvent Workup (DCM, Chloroform) | Laminate (Silver Shield) or PVA . Nitrile degrades in <2 mins. | Chemical Splash Goggles + Face Shield if >1L. | Fume Hood (High Flow). | Chemical Resistant Apron over Lab Coat. |
Expert Note on Glove Permeation: Do not rely on standard nitrile gloves when dissolving this acid in Dichloromethane (DCM). The solvent acts as a carrier, pulling the acid through the glove material and onto the skin in seconds.
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer (Solid State)
Goal: Prevent aerosolization of the solid acid.
-
Engineering Check: Verify Fume Hood face velocity is between 80–120 fpm.
-
Static Control: Use an anti-static gun or ionizer bar on the weighing boat. Dry carboxylic acid powders are prone to static cling, which causes "jumping" and dispersion.
-
Transfer: Use a stainless steel spatula. Avoid plastic spatulas which can generate static charge.
-
Containment: Immediately recap the stock bottle. If any powder lands on the balance, wipe with a damp Kimwipe (water/methanol) immediately to prevent drying and re-aerosolization.
Protocol B: Dissolution & Reaction
Goal: Prevent splash and solvent-mediated exposure.
-
Solvent Selection: If using DCM or THF, don Silver Shield/Laminate gloves under a pair of outer nitrile gloves (for dexterity).
-
Addition: Add the solid acid to the solvent slowly. Although not highly exothermic, rapid addition can cause splashing.
-
Heating: If refluxing, ensure the condenser water flow is active before heating. Acid vapors at elevated temperatures are highly corrosive to nasal tissue.
Visual Workflow: PPE Decision Logic
The following diagram illustrates the decision process for selecting the correct PPE based on the solvent system used.
Figure 1: Decision logic for selecting glove material and eye protection based on the solvent carrier system.
Emergency & Disposal Procedures
Spill Response
-
Solid Spill: Do not dry sweep. Cover with wet paper towels (water) to dampen, then wipe up to avoid dust generation.
-
Solution Spill: Cover with sodium bicarbonate or a commercial acid neutralizer. Wait for bubbling to cease before collecting.
Waste Disposal[3][4][5][6]
-
Segregation: Dispose of as "Organic Acid Waste."
-
Chiral Purity: If the material is highly pure and unused, label clearly as "(R)-Isomer" to prevent it being mixed with racemic waste streams if recovery is intended by waste management (rare, but possible).
-
Container: High-density polyethylene (HDPE) or glass containers are suitable. Avoid metal containers due to corrosion risk over time.
References
-
PubChem. (n.d.).[2] (R)-2-m-Tolyl-propionic acid | C10H12O2.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
